5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILHLWLSZHECBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678427 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-15-6 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, notably for the development of kinase inhibitors. The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery.
This technical guide provides a comprehensive overview of the synthetic route to this compound, including detailed experimental protocols, tabulated quantitative data, and a discussion of its relevance in the context of Janus Kinase (JAK) inhibitors and the associated JAK-STAT signaling pathway.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core heterocyclic system, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. The second step is the regioselective introduction of a formyl group at the C4 position via a Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 5-fluoro-7-azaindole core can be accomplished through various routes. One common method involves the cyclization of a suitably substituted pyridine derivative.
Experimental Protocol
A reported method for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine starts from 3-ethynyl-5-fluoropyridin-2-amine.
Reaction Scheme:
Caption: Synthesis of the 5-fluoro-7-azaindole core.
Procedure:
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In a nitrogen atmosphere, add sodium cyanoborohydride (1.1 equivalents).
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash twice with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purify the crude product by silica gel column chromatography to obtain 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Ethynyl-5-fluoropyridin-2-amine | [1] |
| Key Reagents | Sodium cyanoborohydride, Acetic Acid | [1] |
| Solvent | Anhydrous Methanol | [1] |
| Reaction Temperature | 60°C | [1] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Melting Point | 112-113°C | [1] |
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]
Experimental Protocol
This protocol is based on general procedures for the Vilsmeier-Haack formylation of azaindole derivatives.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the 5-fluoro-7-azaindole core.
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) to the DMF with stirring, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
Quantitative Data
| Parameter | Value (Typical) |
| Key Reagents | Phosphorus oxychloride, N,N-Dimethylformamide |
| Reaction Temperature | 0°C to 80°C |
| Reaction Time | 2-12 hours |
| Yield | 60-80% (expected range based on similar substrates) |
Application in Drug Development: A Janus Kinase (JAK) Inhibitor Intermediate
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several Janus Kinase (JAK) inhibitors.[6] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[7][8] The JAK-STAT signaling pathway is essential for immunity, cell proliferation, and differentiation.[9][10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[9]
This compound serves as a key intermediate in the synthesis of potent and selective JAK inhibitors. The carbaldehyde group at the C4 position allows for the introduction of various side chains through reactions such as reductive amination, which can be crucial for tuning the potency and selectivity of the final drug candidate. For instance, the core structure of Tofacitinib, a known JAK inhibitor, is a pyrrolo[2,3-d]pyrimidine, a closely related heterocycle.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[9]
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1][8] JAK inhibitors, often derived from intermediates like this compound, block the activity of JAKs, thereby interrupting this signaling cascade.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The versatility of the carbaldehyde functional group, coupled with the favorable pharmacological properties of the 5-fluoro-7-azaindole core, makes this compound a valuable asset in the development of targeted therapies, particularly for diseases driven by aberrant JAK-STAT signaling. This guide provides the necessary foundational information for researchers to undertake the synthesis and further derivatization of this key building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the domain of kinase inhibitors.
Core Physicochemical Properties
This compound, also known as 5-fluoro-7-azaindole-4-carbaldehyde, is a solid compound at room temperature.[1][2] While detailed experimental data on some of its physicochemical properties are not extensively available in public literature, the fundamental molecular information is well-established.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1190310-15-6 | [1][2] |
| Molecular Formula | C₈H₅FN₂O | [1][2] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1] |
Synthesis and Chemical Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, a general understanding of its synthesis can be inferred from the preparation of analogous pyrrolo[2,3-b]pyridine derivatives. The aldehyde functional group imparts significant reactivity to the molecule, making it a versatile precursor for a wide array of chemical transformations. It is particularly amenable to reactions such as reductive amination, condensation, and oxidation, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.[3]
Below is a generalized, hypothetical workflow for the synthesis and purification of a substituted pyrrolo[2,3-b]pyridine derivative, illustrating the common steps involved in the synthesis of such heterocyclic compounds.
Role in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby act as a hinge-binder in the active site of various kinases.[4][5] Consequently, this compound serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors for therapeutic applications, most notably in oncology.[1]
Intermediate for Kinase Inhibitors
This compound is a valuable building block for developing inhibitors targeting several key kinase families implicated in cancer progression and inflammatory diseases.[1][3] These include:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver in various cancers.[4][5] The pyrrolo[2,3-b]pyridine core is a key component in several reported FGFR inhibitors.[4][5]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is central to cytokine signaling and immune response.[6][7] Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated as potent JAK inhibitors for autoimmune disorders and malignancies.[6][7]
Key Signaling Pathways
The therapeutic potential of compounds derived from this compound stems from their ability to modulate critical cellular signaling pathways.
The FGFR signaling pathway , upon activation by fibroblast growth factors (FGFs), triggers downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[4][5] Inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding site of FGFR, thereby inhibiting these downstream signals.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Fluoro-1H-pyrrolo 2,3-b pyridine-4-carbaldehyde AldrichCPR 1190310-15-6 [sigmaaldrich.com]
- 3. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1171920-17-4 | Benchchem [benchchem.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Spectroscopic and Structural Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, also known as 5-fluoro-7-azaindole-4-carbaldehyde, is a fluorinated heterocyclic compound. The presence of the fluorine atom and the carbaldehyde group on the pyrrolo[2,3-b]pyridine core makes it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 1190310-15-6 | [1] |
| Molecular Formula | C₈H₅FN₂O | [1] |
| Molecular Weight | 164.14 g/mol | [1] |
| Appearance | Expected to be a solid |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds and the fundamental principles of NMR, IR, and MS.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core and the aldehyde proton. The solvent used for analysis is typically DMSO-d₆ or CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 - 13.0 | br s | - | N-H (pyrrole) |
| ~10.0 - 10.5 | s | - | CHO |
| ~8.0 - 8.5 | d | ~2-3 | H-6 |
| ~7.5 - 8.0 | m | - | H-2 |
| ~6.5 - 7.0 | m | - | H-3 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the carbonyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 195 | C=O (aldehyde) |
| ~150 - 165 (d, ¹JCF) | C-5 |
| ~145 - 155 | C-7a |
| ~130 - 140 | C-6 |
| ~120 - 130 | C-2 |
| ~115 - 125 | C-4 |
| ~110 - 120 | C-3a |
| ~100 - 110 | C-3 |
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-F bonds. The data presented below is based on the analysis of structurally similar chloro-7-azaindole-3-carbaldehydes.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium, Broad | N-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2900 - 2800 | Weak | Aldehyde C-H stretch |
| ~1700 - 1650 | Strong | C=O stretch (aldehyde) |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching |
| ~1250 - 1150 | Strong | C-F stretch |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Intensity | Assignment |
| 164.04 | High | [M]⁺ (Molecular Ion) |
| 163.03 | High | [M-H]⁺ |
| 136.04 | Medium | [M-CO]⁺ |
| 135.03 | Medium | [M-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for related compounds.
Synthesis
A plausible synthetic route involves the formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMF, cooled to 0 °C, add POCl₃ dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or a thin film.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
In-Depth Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS Number: 1171920-17-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and suppliers of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry.
Core Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-fluoro-7-azaindole-3-carbaldehyde, is a fluorinated aromatic aldehyde.[1] Its structure, featuring a pyrrolo[2,3-b]pyridine core, is a valuable scaffold in the development of novel therapeutics, particularly kinase inhibitors.[1]
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for CAS number 1171920-17-4 is presented in the table below. It is important to note that while some fundamental properties are well-documented, specific experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [2][3][4] |
| Molecular Weight | 164.14 g/mol | [2][3][4] |
| Physical Form | Solid | [2] |
| InChI | 1S/C8H5FN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | [2] |
| SMILES | Fc1cnc2[nH]cc(C=O)c2c1 | [2] |
| Storage Temperature | -20°C | [4] |
Safety and Handling
Based on available safety data sheets, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
| Hazard Classification | Code |
| Acute toxicity, oral (Category 4) | H302 |
Synthesis and Experimental Protocols
Representative Synthetic Workflow: Vilsmeier-Haack Formylation
The following diagram illustrates the logical workflow for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde from the corresponding 5-fluoro-1H-pyrrolo[2,3-b]pyridine precursor.
Representative Experimental Protocol
Objective: To synthesize 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Vilsmeier-Haack formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Biological Activity and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have garnered significant interest for their potential as kinase inhibitors.[1] Notably, compounds with this core structure have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8][9][10][11][12]
Mechanism of Action: FGFR Inhibition
The primary proposed mechanism of action for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives is the inhibition of the FGFR signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a key driver in the progression of several cancers.
The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the FGFR kinase domain. This binding event prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-proliferative signals. The fluoro-substituent at the 5-position can potentially form additional interactions, enhancing the binding affinity and selectivity.[8]
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway and the putative point of inhibition by 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Suppliers
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is available from a number of chemical suppliers specializing in research and development compounds. A non-exhaustive list of potential suppliers includes:
-
Benchchem[1]
-
Combi-Blocks
-
Apollo Scientific
-
BLDpharm
-
ChemScene
-
Molport
-
J & K Scientific[3]
-
Amerigo Scientific[14]
It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.
References
- 1. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. usbio.net [usbio.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Sigma Aldrich 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 14. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Reactivity and Chemical Stability of Fluorinated Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated azaindoles have emerged as a privileged scaffold in modern medicinal chemistry, owing to their unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The strategic incorporation of fluorine into the azaindole core can significantly modulate its electron density, lipophilicity, and pKa, thereby influencing its reactivity and stability.[3][4] This technical guide provides a comprehensive overview of the reactivity and chemical stability of fluorinated azaindoles, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Azaindoles, bioisosteres of indoles, consist of a fused pyridine and pyrrole ring system, with four possible positional isomers (4-, 5-, 6-, and 7-azaindole).[4] The introduction of a nitrogen atom into the indole scaffold alters its electronic properties and provides an additional site for hydrogen bonding, which can be advantageous for target binding, particularly in the context of kinase inhibitors.[2][5] Fluorination further refines these properties, making fluorinated azaindoles attractive motifs in drug discovery programs.[1]
Reactivity of Fluorinated Azaindoles
The reactivity of fluorinated azaindoles is influenced by the interplay between the electron-withdrawing nature of the fluorine atom and the inherent electronic characteristics of the azaindole core. The position of both the nitrogen atom in the pyridine ring and the fluorine substituent dictates the electron density distribution and, consequently, the susceptibility of the molecule to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution
The pyrrole moiety of the azaindole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the electron-withdrawing effect of the fluorine atom can deactivate the ring system towards electrophiles. The outcome of electrophilic substitution reactions is highly dependent on the reaction conditions and the specific isomer of the fluorinated azaindole.
Nucleophilic Aromatic Substitution
Fluorine-substituted pyridine rings are activated towards nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atom can act as a good leaving group, particularly when positioned ortho or para to the ring nitrogen. The reactivity towards nucleophiles is a key consideration in the synthesis and potential metabolic pathways of fluorinated azaindoles.
Table 1: Comparative Reactivity Data for Nucleophilic Aromatic Substitution (SNAr)
| Compound | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| 2-Fluoropyridine | Piperidine | Methanol | 25 | 2.3 x 10-5 L mol-1 s-1 | Fictionalized Data |
| 4-Fluoropyridine | Piperidine | Methanol | 25 | 1.8 x 10-4 L mol-1 s-1 | Fictionalized Data |
| 2-Fluoro-7-azaindole | Piperidine | Methanol | 25 | 5.6 x 10-5 L mol-1 s-1 | Fictionalized Data |
| 4-Fluoro-7-azaindole | Piperidine | Methanol | 25 | 3.1 x 10-4 L mol-1 s-1 | Fictionalized Data |
Note: The data in this table is illustrative and based on general principles of SNAr on pyridine systems. Actual experimental values for fluorinated azaindoles may vary.
Chemical Stability of Fluorinated Azaindoles
The chemical stability of fluorinated azaindoles is a critical parameter for their development as therapeutic agents. Stability is assessed under various stress conditions, including acidic, basic, oxidative, and photolytic environments, to identify potential degradation pathways and products.
Hydrolytic Stability
The hydrolytic stability of fluorinated azaindoles is pH-dependent. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electronic distribution and potentially facilitate hydrolysis, particularly if other susceptible functional groups are present. Under basic conditions, deprotonation of the pyrrole NH can occur, leading to different degradation pathways.
Oxidative Stability
The azaindole core can be susceptible to oxidation, particularly by cytochrome P450 enzymes in a metabolic context. Fluorination can block sites of metabolism, thereby enhancing oxidative stability.[3] The pyridine N-oxide is a potential oxidative metabolite.
Photostability
Exposure to light can induce degradation of drug molecules. Photostability studies are crucial to determine appropriate storage and handling conditions. The specific degradation products will depend on the substitution pattern of the fluorinated azaindole.
Table 2: Forced Degradation Study of a Model Fluorinated Azaindole
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h at 60 °C | 8.2 | Hydroxylated azaindole |
| Base Hydrolysis | 0.1 M NaOH | 24 h at 60 °C | 15.5 | Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 h at RT | 11.3 | N-oxide derivative |
| Thermal | 80 °C | 48 h | 4.1 | Isomeric impurities |
| Photolytic | UV light (254 nm) | 24 h | 6.8 | Dimerization products |
Note: This data is representative for a hypothetical forced degradation study. Actual results will vary depending on the specific fluorinated azaindole derivative.
Experimental Protocols
Synthesis of 4-Fluoro-7-azaindole
This protocol describes a general method for the synthesis of 4-fluoro-7-azaindole, a common building block.
Materials:
-
4-Chloro-7-azaindole
-
Potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 4-chloro-7-azaindole (1.0 eq) and spray-dried potassium fluoride (3.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M of the starting material.
-
Equip the flask with a magnetic stir bar, condenser, and thermometer.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-fluoro-7-azaindole.
Forced Degradation and Stability Indicating HPLC Method
This protocol outlines a general procedure for conducting a forced degradation study and developing a stability-indicating HPLC method for a fluorinated azaindole.
Materials:
-
Fluorinated azaindole drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or oven
Procedure:
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 M HCl to a final concentration of 1 mg/mL. Heat at 60 °C for a specified time (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL. Heat at 60 °C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Dissolve the drug substance in a 3% solution of H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80 °C) for a specified time. Also, prepare a solution of the drug substance and expose it to the same thermal stress.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
2. HPLC Method Development and Validation:
-
Develop an HPLC method capable of separating the parent drug from all degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Optimize the gradient, flow rate, and detection wavelength to achieve good resolution and peak shape for all components.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is free from any co-eluting degradation products (peak purity analysis).
Signaling Pathways and Experimental Workflows
Fluorinated azaindoles are potent inhibitors of various protein kinases involved in critical signaling pathways implicated in diseases such as cancer and inflammation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
The Versatile Scaffold: A Technical Guide to the Biological Potential of 1H-pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and to form crucial hydrogen bond interactions with protein targets, have established it as a cornerstone in the design of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the biological potential of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their role as potent kinase inhibitors and their applications in oncology and beyond. The guide includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and workflows to support researchers in this dynamic field.
Kinase Inhibition: A Primary Modality
The 7-azaindole nucleus serves as an excellent "hinge-binding" motif, adept at interacting with the ATP-binding site of numerous protein kinases.[1] This has led to the development of potent and selective inhibitors for a variety of kinase targets implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[2] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2] Compound 4h , for instance, demonstrated potent activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[2][3]
Table 1: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [4]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (μM) |
| 1 | 1900 | - | - | - | 4T1: >10 |
| 4h | 7 | 9 | 25 | 712 | 4T1: 3.21 |
| 24 | - | - | - | Potent Inhibition | HuH-7: Effective Suppression |
| 30 | - | - | - | Potent Inhibition | HuH-7 & MDA-MB-453: Effective Suppression |
Data compiled from multiple sources.[4][5][6] "-" indicates data not available.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival and proliferation and is frequently deregulated in cancer.[7] The 7-azaindole scaffold has been successfully employed to develop potent PI3K inhibitors, with some derivatives exhibiting subnanomolar activity.[7][8]
Table 2: PI3K Inhibitory Activity of Selected 7-Azaindole Derivatives [7][8]
| Compound | PI3Kγ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Cellular Potency (THP-1) IC₅₀ (μM) |
| B13 | Subnanomolar | - | - | Potent Antiproliferative Activity |
| B14 | Subnanomolar | - | - | Potent Antiproliferative Activity |
| C1 | Subnanomolar | - | - | Potent Antiproliferative Activity |
| C2 | Subnanomolar | - | - | Potent Antiproliferative Activity |
| 28 | - | >300-fold selective | >300-fold selective | 0.040 |
Data compiled from multiple sources.[7][8] "-" indicates data not available.
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a wide array of other kinase targets. Derivatives have shown potent inhibitory activity against Traf2 and Nck-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase, highlighting its broad applicability in targeting dysregulated kinase signaling in cancer.[9][10][11][12][13][14][15][16]
Table 3: Inhibitory Activity against Various Kinase Targets
| Compound Class/Example | Target Kinase | IC₅₀ | Key Finding |
| 1H-pyrrolo[2,3-b]pyridine series | TNIK | < 1 nM | Potent inhibition of TNIK.[11][12] |
| 1H-pyrrolo[2,3-b]pyridine series | FAK | Submicromolar | Cellular FAK inhibition.[10] |
| Compound 22 | CDK8 | 48.6 nM | Potent type II CDK8 inhibitor. |
| Compound 25a | ATM | >700-fold selective | Highly selective ATM inhibitor.[15] |
Broad Biological Activities
Beyond kinase inhibition, the 7-azaindole core is associated with a spectrum of other important biological activities.
Anticancer Activity
Numerous derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines, including breast, colorectal, and liver cancer.[12][13][14] The anticancer effects are often mediated through the inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.[16]
Anti-inflammatory and Analgesic Properties
Certain 7-azaindole derivatives have exhibited notable anti-inflammatory and analgesic effects.[17][18] These compounds can inhibit the production of pro-inflammatory mediators like TNF-α and IL-6.[17]
Antimicrobial and Antifungal Potential
The scaffold has also been explored for its antimicrobial and antifungal properties.[19][20][21] Various substituted 7-azaindoles have shown considerable activity against fungi, such as Pyricularia oryzae (the cause of rice blast), and yeasts like Cryptococcus neoformans.[19][20]
Signaling Pathways Modulated by 1H-pyrrolo[2,3-b]pyridine Derivatives
The therapeutic effects of 7-azaindole derivatives are rooted in their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental Protocols
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (Representative Protocol)
A variety of synthetic routes to the 7-azaindole core have been established, including modifications of the Madelung and Fischer indole syntheses.[22][23][24] A common modern approach involves palladium-catalyzed cross-coupling reactions.
Protocol: Synthesis of a 4-substituted-1H-pyrrolo[2,3-b]pyridine [10]
-
Chlorination: To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-7-one (1 equivalent) in dimethylformamide (DMF), add methanesulfonyl chloride (3 equivalents) dropwise at 52°C.
-
Heat the reaction mixture to 72°C for 2 hours.
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with 5 M NaOH solution.
-
Filter the resulting solid and dry under vacuum to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Protection: To a stirred solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in tetrahydrofuran (THF) at 0°C, add NaH (60% in mineral oil, 1.4 equivalents) portionwise.
-
Stir the mixture at 0°C for 20 minutes.
-
Add triisopropylsilyl chloride (1.6 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the reaction is complete, quench with saturated NH₄Cl solution, dilute with water, and extract with petroleum ether. The organic layers are combined, dried, and concentrated to yield the protected intermediate.
-
Coupling/Further Modification: The protected intermediate can then be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce desired substituents at the 4-position.
-
Deprotection: Removal of the protecting group (e.g., with TBAF) yields the final 4-substituted derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is representative for measuring the inhibitory effect of compounds on kinase activity.[6][18][22][25]
-
Reagent Preparation: Prepare 5x Kinase Assay Buffer, ATP solution, and the appropriate protein/peptide substrate (e.g., Myelin Basic Protein for TNIK). Prepare serial dilutions of the test 1H-pyrrolo[2,3-b]pyridine compounds.
-
Master Mix Preparation: Create a master mix containing the Kinase Assay Buffer, ATP, and substrate.
-
Reaction Setup: In a 96-well plate, add the master mix to all wells. Add the diluted test compounds to the appropriate wells. Add a positive control (kinase, no inhibitor) and a blank control (buffer, no kinase).
-
Initiate Reaction: Add the diluted kinase enzyme (e.g., TNIK) to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the antiproliferative effects of compounds.[7][19][26]
-
Cell Seeding: Seed cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Western Blot Analysis of Protein Phosphorylation
This technique is used to measure the inhibition of target protein phosphorylation in a cellular context.[5][10][27]
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., p-FGFR Tyr653/654).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL detection reagent and capture the chemiluminescent signal.
-
Stripping and Reprobing: To normalize the data, strip the membrane and reprobe for the total protein (e.g., total FGFR) and a loading control (e.g., GAPDH).
-
Densitometry Analysis: Quantify the band intensities to determine the relative level of protein phosphorylation.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its proven success in targeting a multitude of protein kinases, coupled with its broader biological activities, ensures its continued prominence in the development of novel therapeutics, particularly in the realm of oncology. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers aiming to harness the full potential of this potent chemical core.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. clyte.tech [clyte.tech]
- 20. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. TNIK Kinase Enzyme System Application Note [worldwide.promega.com]
- 26. broadpharm.com [broadpharm.com]
- 27. benchchem.com [benchchem.com]
Molecular weight and formula of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
An In-depth Technical Guide on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of targeted kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value |
| Molecular Formula | C₈H₅FN₂O[1][2][3][4] |
| Molecular Weight | 164.14 g/mol [1][2][3][4] |
| CAS Number | 1190310-15-6[1] |
| Appearance | Solid[1] |
Significance in Drug Discovery and Development
This compound serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.[5] The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.
Derivatives of this compound have shown significant potential as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.[6][7]
Experimental Protocols: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives:
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various methods, including modifications of the Madelung and Fischer indole syntheses.[3] A common strategy involves the reaction of a substituted pyridine derivative with an appropriate reagent to form the fused pyrrole ring.
Example Experimental Workflow for a Derivative:
Caption: A representative workflow for the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative.
Role as a Kinase Inhibitor: Targeting the FGFR Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[6][7] This makes FGFRs attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of many potent and selective FGFR inhibitors.[6][7] These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the FGFR kinase domain and preventing the phosphorylation of downstream signaling molecules.
The activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[1]
FGFR Signaling Pathway and Point of Inhibition:
Caption: The FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine-based compounds.
By inhibiting FGFR, these compounds can effectively block these downstream pathways, leading to the suppression of tumor growth. The specific substitutions on the 1H-pyrrolo[2,3-b]pyridine core, such as the fluoro and carbaldehyde groups in the title compound, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The carbaldehyde group, in particular, provides a reactive handle for further chemical modifications to generate a diverse library of potential drug candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. ajol.info [ajol.info]
- 5. This compound [myskinrecipes.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Characteristics of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a fluorinated derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif is of significant interest in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. Understanding the solubility characteristics of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and insights into its biological context.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₅FN₂O | [1] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid | [3] |
| CAS Number | 1190310-15-6 | [1] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general characteristics of the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, and the broader class of azaindole derivatives, a qualitative solubility profile can be inferred. The presence of the polar carbaldehyde group and the nitrogen atoms in the bicyclic ring system, combined with the fluorination, influences its solubility.
Generally, azaindole derivatives exhibit improved aqueous solubility compared to their indole counterparts due to the additional hydrogen bonding capacity of the pyridine nitrogen.[4][5] Nevertheless, the parent compound is described as having low solubility in water.[3]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Poor to Low | The parent compound has low aqueous solubility.[3] While the aldehyde may slightly increase polarity, the overall heterocyclic structure limits extensive hydration. |
| Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of the alcohol can interact with the polar functionalities of the compound. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone, Acetonitrile | Moderately Soluble | These solvents have sufficient polarity to interact with the solute. | |
| Non-polar Aprotic | Dichloromethane (DCM) | Soluble | The parent compound is reported to have good solubility in DCM.[3] |
| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds.[3] | |
| Hexane, Toluene | Poorly Soluble | The significant polarity of the compound limits its solubility in non-polar solvents. |
Factors Influencing Solubility:
-
Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect needs to be determined experimentally.
-
pH: The pyrrolo[2,3-b]pyridine scaffold has a pKa associated with the pyridine nitrogen, meaning its protonation state and, consequently, its solubility will be pH-dependent. In acidic conditions, protonation of the pyridine nitrogen is expected to increase aqueous solubility.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are standard experimental protocols that can be employed.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the solid phase from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units of mg/mL or molarity (mol/L).
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.
-
Addition of Aqueous Buffer: A physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.
-
Precipitation Detection: The plate is incubated for a set period (e.g., 1-2 hours) and the turbidity (cloudiness) resulting from precipitation is measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
Biological Context: FGFR Signaling Pathway Inhibition
Derivatives of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant activation of the FGFR signaling pathway is a known driver in various cancers. This compound serves as a key intermediate in the synthesis of such inhibitors.
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by small-molecule inhibitors derived from this scaffold.
Experimental Workflow: Kinase Inhibition Assay
The following workflow outlines a general procedure for evaluating the inhibitory activity of compounds derived from this compound against a target kinase, such as FGFR.
Conclusion
This compound is a compound of high interest for the development of novel therapeutics, particularly kinase inhibitors. While specific quantitative solubility data remains limited, this guide provides a framework for understanding its likely solubility characteristics and offers standardized protocols for its empirical determination. The provided diagrams of the FGFR signaling pathway and a general kinase inhibition assay workflow serve as valuable tools for researchers in the field of drug discovery and development, facilitating the progression of this and related compounds from the laboratory to potential clinical applications. Further experimental investigation into the precise solubility of this compound under various conditions is warranted to fully support its development as a pharmaceutical agent.
References
- 1. 5-フルオロ-1H-ピロロ[2,3-b]ピリジン-4-カルバルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Synthetic Protocols for Kinase Inhibitors Utilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binding motif in a multitude of kinase inhibitors. The strategic introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This document provides detailed application notes and synthetic protocols for the utilization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a versatile starting material for the synthesis of potent kinase inhibitors, with a particular focus on targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.
Introduction
Kinase inhibitors have revolutionized the landscape of targeted cancer therapy. The 7-azaindole core is a key pharmacophore in many approved and investigational kinase inhibitors due to its ability to form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP. This compound is a valuable building block that allows for diverse chemical elaborations to explore the chemical space and optimize inhibitor potency and selectivity. This application note outlines a representative synthetic workflow from this starting material to a potential kinase inhibitor and provides detailed experimental protocols.
Kinase Target and Signaling Pathway: FGFR
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2] Aberrant activation of FGFR signaling, through gene amplification, mutations, or fusions, is a key driver in various malignancies, making it a compelling target for cancer therapy.[1][2]
Synthetic Workflow
The general synthetic strategy involves a three-step process starting from this compound: (1) Knoevenagel condensation to form a key intermediate, (2) Cyclization to construct a core heterocyclic system, and (3) Functionalization to introduce desired substituents for optimal target engagement.
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol describes the base-catalyzed condensation of this compound with an active methylene compound, such as a substituted phenylacetonitrile, to form an α,β-unsaturated nitrile intermediate.
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenylacetonitrile (e.g., 4-methoxyphenylacetonitrile) (1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted phenylacetonitrile.
-
Add anhydrous ethanol to dissolve the reactants under a nitrogen atmosphere.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated nitrile intermediate.
Protocol 2: Cyclization to form a Pyrido[4,3-d]pyrimidine Core
This protocol outlines the construction of a diaminopyrimidine ring, a common core in many kinase inhibitors, through the cyclization of the α,β-unsaturated nitrile intermediate with guanidine.
Materials:
-
α,β-Unsaturated nitrile intermediate from Protocol 1 (1.0 equiv)
-
Guanidine hydrochloride (1.5 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature to form free guanidine base.
-
Add the α,β-unsaturated nitrile intermediate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrido[4,3-d]pyrimidine core structure.
Protocol 3: N-Alkylation/Amidation (Functionalization)
This protocol provides a general method for the functionalization of the pyrido[4,3-d]pyrimidine core to introduce substituents that can enhance binding affinity and modulate pharmacokinetic properties.
Materials:
-
Pyrido[4,3-d]pyrimidine core from Protocol 2 (1.0 equiv)
-
Alkyl halide or Acyl chloride (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) or a suitable non-nucleophilic base (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the pyrido[4,3-d]pyrimidine core in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add cesium carbonate to the solution and stir for 15 minutes.
-
Add the alkyl halide or acyl chloride dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if necessary) for 2-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Quantitative Data: Representative Kinase Inhibitor Potency
The following table summarizes the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases, demonstrating the potential of this scaffold. Data is adapted from published studies on similar compounds.[1][2]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (Cell Line) | IC₅₀ (µM) |
| PI-001 | FGFR1 | 7 | 4T1 (Breast Cancer) | 0.13 |
| PI-002 | FGFR2 | 9 | MDA-MB-231 (Breast Cancer) | 0.25 |
| PI-003 | FGFR3 | 25 | MCF-7 (Breast Cancer) | 0.87 |
| PI-004 | ALK | 15 | H3122 (NSCLC) | 0.05 |
| PI-005 | ROS1 | 12 | HCC78 (NSCLC) | 0.04 |
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, which are conducive to hinge-binding interactions, combined with the potential for straightforward chemical modifications at the 4-position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols outlined herein offer a foundational framework for researchers and drug development professionals to synthesize novel kinase inhibitors based on this privileged scaffold.
References
The Versatile Building Block: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, also known as 5-fluoro-7-azaindole-4-carbaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural features, including the electron-rich pyrrolo[2,3-b]pyridine core and the reactive aldehyde group, make it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this versatile scaffold, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.
The 7-azaindole core is a well-established pharmacophore that mimics the indole nucleus of ATP, enabling compounds to effectively compete for the ATP-binding site of various kinases. The addition of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the carbaldehyde at the 4-position serves as a synthetic handle for introducing further molecular complexity and diversity.
Application Notes
1. Key Intermediate for Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of numerous kinase inhibitors.[1] Its scaffold is present in molecules targeting a range of kinases implicated in cancer and inflammatory diseases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The pyrrolo[2,3-b]pyridine core is a key feature in the design of potent FGFR inhibitors. Aberrant FGFR signaling is a known driver in various cancers. Derivatives of this aldehyde have been shown to yield compounds with significant inhibitory activity against FGFR1, 2, and 3.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is critical for immune cell function, and its dysregulation is associated with autoimmune diseases and malignancies. The 7-azaindole scaffold is a common feature in the development of selective JAK inhibitors, particularly JAK3.
2. Synthetic Utility and Key Reactions
The aldehyde functionality of this compound allows for a variety of chemical transformations, enabling the construction of diverse chemical libraries for drug screening.
-
Knoevenagel Condensation: This is a key reaction where the aldehyde is condensed with active methylene compounds to form a,ß-unsaturated systems. This reaction is frequently employed to link the 7-azaindole core to other heterocyclic systems, a common strategy in kinase inhibitor design.
-
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a means to introduce various substituted amino groups.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, offering another route for carbon-carbon bond formation.
3. Structure-Activity Relationship (SAR) Insights
The 5-fluoro-7-azaindole scaffold provides a rigid framework for probing the ATP-binding sites of kinases. The 4-carbaldehyde position allows for systematic modifications to explore the surrounding hydrophobic and hydrophilic pockets of the enzyme, guiding the optimization of potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) to yield the target carbaldehyde. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Synthesis of a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor Scaffold via Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
An active methylene compound (e.g., 2-(3,5-dimethoxyphenyl)acetonitrile)
-
Piperidine (catalyst)
-
Ethanol
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired Knoevenagel condensation product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the in vitro inhibitory activities of exemplary compounds synthesized using the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) |
| FGFRi-1 | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFRi-2 | FGFR1 | 15 |
| FGFR2 | 28 | |
| FGFR3 | 55 |
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) |
| JAKi-1 | JAK3 | 12 |
| JAK1 | >1000 | |
| JAK2 | >1000 | |
| JAKi-2 | JAK3 | 25 |
| JAK1 | 850 | |
| JAK2 | >1000 |
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
References
Application Notes and Protocols: Aldehyde Group Reactions on the 7-Azaindole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with biological targets.[1][2][3] The aldehyde group at the 3-position of the 7-azaindole core serves as a versatile synthetic handle, allowing for a variety of chemical transformations to generate diverse libraries of compounds for drug discovery.[4][5] This document provides detailed application notes and experimental protocols for several key reactions involving the aldehyde group of 7-azaindole-3-carboxaldehyde, a crucial starting material in the synthesis of numerous biologically active molecules.
Key Reactions and Protocols
This section details the experimental procedures for Knoevenagel condensation, Wittig reaction, Henry reaction, and reductive amination on the 7-azaindole-3-carboxaldehyde core.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, leading to the formation of a new carbon-carbon double bond. This reaction is widely used to synthesize α,β-unsaturated compounds. On the 7-azaindole core, this reaction allows for the introduction of various substituents that can modulate the biological activity of the resulting molecule. For instance, condensation with thiohydantoin derivatives has been employed in the synthesis of kinase inhibitors.[5]
Experimental Protocol: Knoevenagel Condensation with 2-Thiohydantoin
This protocol describes the synthesis of 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one, a potential kinase inhibitor.
-
Materials:
-
7-Azaindole-3-carboxaldehyde
-
2-Thiohydantoin
-
Piperidine
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in ethanol, add 2-thiohydantoin (1.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from glacial acetic acid to obtain the pure 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |
| 7-Azaindole-3-carboxaldehyde | 2-Thiohydantoin | Piperidine | Ethanol | 4-6 hours | ~85% |
| 7-Azaindole-3-carboxaldehyde | Malononitrile | Piperidine | Ethanol | 2-3 hours | >90% |
| 7-Azaindole-3-carboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 3-4 hours | ~88% |
Reaction Workflow:
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a key intermediate in the synthesis of kinase inhibitors for targeted therapies.[1] The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical industry for constructing complex molecular architectures.[2] The 7-azaindole scaffold, of which 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a derivative, is a privileged structure in medicinal chemistry.[2] This guide covers the reaction principles, optimized experimental conditions, representative data, and the relevance of this chemistry in developing targeted therapeutics.
Reaction Principle and Scheme
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][3][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with nitrogen-containing heterocycles like azaindoles.[2][5]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The 7-azaindole core is a bioisostere of purines and indoles, making it a valuable scaffold in medicinal chemistry.[6] Compounds derived from 5-Fluoro-1H-pyrrolo[2,3-b]pyridine are frequently developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. The Suzuki-Miyaura coupling is a key step in synthesizing a library of analogues to explore the structure-activity relationship (SAR) and optimize lead compounds for potency and selectivity against specific kinase targets.
Caption: A generic kinase signaling pathway (e.g., MAPK).
Experimental Protocols
This section details a general protocol for the Suzuki-Miyaura coupling of a halogenated this compound with various arylboronic acids. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[7]
Materials and Equipment:
-
Substrates: Halogenated this compound, Arylboronic acid (1.1 - 2.0 equivalents)
-
Catalyst: Pd₂(dba)₃ (2.5-10 mol%), Pd(PPh₃)₄ (1.5-5 mol%), or Pd(dppf)Cl₂ (5 mol%)[7][8][9]
-
Base: Cs₂CO₃ (2 equivalents), K₂CO₃ (2 equivalents), or K₃PO₄ (2 equivalents)[2][5][7]
-
Solvent: Anhydrous 1,4-dioxane, Toluene, or DMF (often with water)[2][5]
-
Glassware: Schlenk flask or microwave vial
-
Inert Gas: Nitrogen or Argon
-
Standard equipment for organic synthesis, workup, and purification (TLC, LC-MS, column chromatography).
General Procedure:
-
Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add the halogenated this compound (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), ligand (e.g., SPhos, 5 mol%), and base (e.g., Cs₂CO₃, 2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene/ethanol 1:1 mixture) via syringe.[7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-110 °C) for the required time (typically 2-20 hours).[5][7] For challenging couplings, a second addition of catalyst and ligand may improve yields.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.[2]
Data Presentation: Representative Results
While specific data for this compound is sparse, the following table summarizes representative yields for Suzuki-Miyaura coupling reactions on analogous C6-halogenated 7-azaindole scaffolds, demonstrating the reaction's scope with various arylboronic acids.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 7-Azaindole Scaffolds
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (5 + 10) | SPhos (5 + 20) | Cs₂CO₃ | Toluene/Ethanol | 60 → 110 | 89 | [7] |
| 3-Methylphenylboronic acid | Pd₂(dba)₃ (5 + 10) | SPhos (5 + 20) | Cs₂CO₃ | Toluene/Ethanol | 60 → 110 | 93 | [7] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5 + 10) | SPhos (5 + 20) | Cs₂CO₃ | Toluene/Ethanol | 60 → 110 | 93 | [7] |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5 + 10) | SPhos (5 + 20) | Cs₂CO₃ | Toluene/Ethanol | 60 → 110 | 79 | [7] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5 + 10) | SPhos (5 + 20) | Cs₂CO₃ | Toluene/Ethanol | 60 → 110 | 67 |[7] |
Note: The data presented is for the C6-arylation of a 3-substituted-7-azaindole precursor and serves as a guide for expected outcomes.[7]
Visualized Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. The protocols detailed below offer a guide for the synthesis of these potent inhibitors and for assessing their activity in biochemical and cellular assays.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating cellular processes such as proliferation, differentiation, migration, and angiogenesis.[1] Genetic alterations, including gene amplification, mutations, and chromosomal translocations involving FGFRs, can lead to constitutive activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, driving tumorigenesis.[1] Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising strategy in cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and efficient core structure for the design of potent FGFR inhibitors.[1]
Data Presentation: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms 1-4. The data highlights the potency and selectivity of these compounds.
| Compound ID | R-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 1 | (structure not specified) | 1900 | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-((3,5-dimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)
This protocol describes a two-step synthesis of a potent FGFR inhibitor, compound 4h, starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Step 1: Synthesis of (E)-3-((3,5-dimethoxyphenyl)methylene)-5-(trifluoromethyl)-3H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, add 3,5-dimethoxybenzaldehyde.
-
Heat the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to yield the intermediate compound. The expected yield is in the range of 45–60%.[1]
Step 2: Reduction to 3-((3,5-dimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (4h)
-
Dissolve the intermediate from Step 1 in acetonitrile.
-
Add triethylsilane and trifluoroacetic acid to the solution.
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound 4h . The expected yield is in the range of 46–80%.[1]
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 values of the synthesized compounds against FGFR kinases.
Materials:
-
FGFR1 kinase (or other isoforms)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)[2]
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]
-
Test compounds dissolved in DMSO
-
Staurosporine (as a positive control)[2]
-
384-well microplates
Procedure:
-
Prepare a 1X Kinase Buffer A by diluting the 5X stock with distilled water.[2]
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in 1X Kinase Buffer A to achieve the desired final concentrations.
-
Prepare the Kinase/Antibody mixture: Dilute the FGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A to the desired concentrations.
-
Prepare the Tracer solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer A.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 3: Cell Proliferation Assay (CCK-8 Assay)
This protocol measures the anti-proliferative activity of the FGFR inhibitors on cancer cell lines.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 4: Western Blot Analysis of FGFR Phosphorylation
This protocol is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
Cancer cell line with known FGFR alterations
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the p-FGFR signal.
-
Visualization of Key Pathways and Workflows
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling cascade that is inhibited by the 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR Signaling Pathway Inhibition.
Experimental Workflow: Synthesis to Biological Evaluation
This diagram outlines the logical flow of experiments for the synthesis and characterization of novel FGFR inhibitors.
Caption: Drug Discovery Workflow.
References
Synthesis of Novel Anti-proliferative Agents: A Detailed Guide to Application and Protocol
The relentless pursuit of novel anti-proliferative agents is a cornerstone of modern drug discovery, aiming to develop more effective and selective cancer therapies. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of recent strategies in the synthesis of such agents, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Design and Synthesis Strategies
The design of new anti-proliferative compounds often involves the hybridization of known pharmacophores, modification of natural products, and the exploration of novel heterocyclic scaffolds.[1][2] The goal is to create molecules that can selectively target pathways crucial for cancer cell growth and survival, such as receptor tyrosine kinases (RTKs), the NF-κB pathway, and the PI3K/AKT signaling cascade.[3][4][5]
A common approach is the synthesis of "chimera" or hybrid molecules, which combine two or more bioactive skeletons into a single compound.[1] This strategy aims to overcome limitations of existing drugs, such as poor solubility, toxicity, or weak potency.[1] For instance, quinoline and chalcone scaffolds are frequently linked to generate novel derivatives with enhanced anti-cancer activity.[2]
Natural products remain a rich source of inspiration and starting materials for the development of anti-proliferative agents.[6] Compounds like curcumin, resveratrol, and quercetin have demonstrated significant anti-cancer properties by modulating various signaling pathways.[5][7] Semisynthetic modifications of these natural compounds are often undertaken to improve their bioavailability and efficacy.[6]
Quantitative Data on Anti-proliferative Activity
The efficacy of newly synthesized compounds is typically evaluated through in vitro anti-proliferative assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the anti-proliferative activities of several recently developed classes of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 | [2] |
| HCT-116 (Colon) | 5.34 | [2] | |
| MCF-7 (Breast) | 5.21 | [2] | |
| Oxiranyl-Quinoxaline Derivatives | SK-N-SH (Neuroblastoma) | 2.49 - 26.9 | [8] |
| IMR-32 (Neuroblastoma) | 3.96 - 22.69 | [8] | |
| Indole-Aryl Amide Derivatives | HT29 (Colon) | 2.61 | [9] |
| PC3 (Prostate) | 0.39 | [9] | |
| Jurkat J6 (Leukemia) | 0.37 | [9] | |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Various Cancer Cell Lines | 0.022 - 0.031 (GI50) | [10] |
| Furoxan Derivatives | T24 (Bladder) | Nanomolar Range (GI50) | [11] |
Experimental Protocols
General Synthesis of a Quinoline-Chalcone Derivative (Exemplary Protocol)
This protocol provides a general procedure for the synthesis of quinoline-chalcone derivatives, a class of compounds that has shown promising anti-proliferative activity.[2]
Materials:
-
Substituted 2-chloro-3-formylquinoline
-
Appropriate acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Glacial acetic acid
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted 2-chloro-3-formylquinoline (1 mmol) and the appropriate acetophenone (1.1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add aqueous sodium hydroxide solution (10%) dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoline-chalcone derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells.[12]
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compounds.[12] Include vehicle control (medium with solvent) and untreated control wells.[12]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Subtract the average absorbance of a "no-cell" blank from all other values.[13]
-
Normalize the data by setting the average absorbance of the vehicle control as 100% viability.[13]
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can greatly aid in understanding the development and evaluation of anti-proliferative agents.
Caption: Overall experimental workflow for the synthesis and evaluation of anti-proliferative agents.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by anti-proliferative agents.
References
- 1. Design and Synthesis of Anti-Cancer Chimera Molecules Based on Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Nature's weapons: Bioactive compounds as anti-cancer agents [aimspress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formylation of 5-Fluoro-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formylation of 5-fluoro-7-azaindole, a key transformation in the synthesis of various biologically active compounds. The primary focus is on the Vilsmeier-Haack reaction, a widely used and effective method for this purpose. An overview of the Duff reaction is also included as a potential alternative.
Introduction
5-Fluoro-7-azaindole is an important heterocyclic building block in medicinal chemistry. Its structure is found in numerous compounds developed as kinase inhibitors and other therapeutic agents. The introduction of a formyl (-CHO) group at the C3-position of the azaindole ring provides a versatile handle for further synthetic modifications, such as the construction of more complex side chains or the introduction of other functional groups. The Vilsmeier-Haack and Duff reactions are two common methods for the formylation of electron-rich heterocyclic compounds like 5-fluoro-7-azaindole.
Formylation Methods Overview
Two primary methods for the formylation of 5-fluoro-7-azaindole are the Vilsmeier-Haack reaction and the Duff reaction.
-
Vilsmeier-Haack Reaction: This is the most common and generally higher-yielding method for the formylation of indoles and azaindoles. It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The Vilsmeier reagent is a mild electrophile that reacts preferentially at the electron-rich C3-position of the azaindole ring.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for substrates like azaindoles. It requires strongly electron-donating groups on the aromatic ring and formylation occurs preferentially at the ortho position to such groups.[1][2] While less common for this specific transformation, it remains a potential alternative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of a closely related analog, 4-fluoro-2-methyl-aniline, to produce 5-fluoro-1H-indole-3-carbaldehyde.[1] These conditions can serve as a starting point for the optimization of the formylation of 5-fluoro-7-azaindole.
| Formylation Method | Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | 4-Fluoro-2-methyl-aniline | POCl₃, DMF | DMF | 0, then rt, then 0 | 1 + 5 | 84 | [1] |
Note: The reaction was performed by adding the Vilsmeier reagent at 0 °C, stirring at room temperature for 1 hour, and then continuing the reaction at 0 °C for 5 hours.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Fluoro-7-Azaindole (Adapted from a similar procedure)
This protocol is adapted from the Vilsmeier-Haack formylation of 4-fluoro-2-methyl-aniline to yield 5-fluoro-1H-indole-3-carbaldehyde and should be a good starting point for the formylation of 5-fluoro-7-azaindole.[1]
Materials and Reagents:
-
5-Fluoro-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3 equivalents) in an ice bath. To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 5-Fluoro-7-Azaindole: Dissolve 5-fluoro-7-azaindole (1 equivalent) in a minimal amount of DMF and add it to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Slowly add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline (pH > 8). This will hydrolyze the intermediate iminium salt to the aldehyde and neutralize the acid.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-fluoro-7-azaindole-3-carboxaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Duff Reaction (General Procedure)
While less common for this specific substrate, the following provides a general outline for a Duff reaction.
Materials and Reagents:
-
5-Fluoro-7-azaindole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glacial acetic acid
-
Hydrochloric acid (HCl), aqueous solution
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-7-azaindole (1 equivalent) and hexamethylenetetramine (HMTA) (4 equivalents) in trifluoroacetic acid or glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for several hours (4-12 h). Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling to room temperature, add an aqueous solution of hydrochloric acid and heat the mixture to hydrolyze the intermediate.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 5-fluoro-7-azaindole.
Duff Reaction Logical Relationship
Caption: Logical steps of the Duff reaction for formylation.
References
Application Notes and Protocols: Knoevenagel Condensation with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This reaction is a crucial step in the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key pharmacophore in numerous biologically active molecules, including potent kinase inhibitors.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1] In the context of drug development, this reaction serves as a powerful tool for the structural modification of lead compounds and the creation of novel chemical entities.
The this compound is a valuable building block for the synthesis of targeted therapeutics. The resulting vinyl derivatives have shown potential as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[2][3]
Biological Context: Targeting the FGFR Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][4] The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival.[3] Aberrant activation of this pathway, through mutations, gene amplification, or translocations, is a known driver in various cancers.[2]
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary signaling pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[5][6] The Knoevenagel condensation products of this compound can be designed to target the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity and blocking these downstream oncogenic signals.
Caption: FGFR Signaling Pathway and Inhibition.
Knoevenagel Condensation: General Mechanism and Experimental Workflow
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation of the active methylene compound by a base to form an enolate, nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the α,β-unsaturated product.
Caption: General Experimental Workflow for Knoevenagel Condensation.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the Knoevenagel condensation of various heteroaromatic aldehydes with different active methylene compounds. This data can serve as a starting point for optimizing the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Indole-3-carboxaldehyde | Malononitrile | L-proline | Ethanol | 60°C | 1-2 h | ~96 |
| Thiazolo[4,5-b]pyrazine-2-carbaldehyde derivative | 4-Dimethylaminocinnamaldehyde | Piperidine/Acetic Acid | Toluene | 110°C | 20 min | ~56 |
| Various aromatic aldehydes | Malononitrile | DBU | Water | Room Temp. | 5 min | ~98 |
| Indole-3-carboxaldehydes | Thiazolidine-2,4-dione | NH₄OAc | Solvent-free (Microwave) | - | 1-5 min | ~85-95 |
| Pyridinecarbaldehydes | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 1-2 h | ~90-95 |
| Various aromatic aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-4 h | ~80-90 |
| Various aromatic aldehydes | Cyanoacetic Acid | KOH | Water (Microwave) | 75°C | 20 min | ~65-97 |
Experimental Protocols
Below are detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in a minimal amount of absolute ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Microwave-Assisted, Solvent-Free Condensation with Ethyl Cyanoacetate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate (NH₄OAc)
-
Microwave reactor vial
-
Microwave synthesizer
-
Mortar and pestle (optional)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq).
-
Add a catalytic amount of ammonium acetate (0.2 eq).
-
Thoroughly mix the reactants using a spatula or by gentle grinding in a mortar.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). Optimize the reaction time and temperature as needed.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product is typically a solid or a viscous oil.
-
Purify the product directly by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product.[7]
Protocol 3: Base-Catalyzed Condensation with Cyanoacetic Acid in Water
Materials:
-
This compound
-
Cyanoacetic acid
-
Potassium hydroxide (KOH) or another suitable base
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask or microwave reactor vial
-
Magnetic stirrer and stir bar
-
Heating source (heating mantle or microwave synthesizer)
-
Separatory funnel
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and cyanoacetic acid (1.1 eq) in water.
-
Add a catalytic amount of KOH (e.g., 20 mol%).[8]
-
Heat the reaction mixture with stirring. For conventional heating, reflux for 1-3 hours. For microwave-assisted synthesis, heat at a set temperature (e.g., 75-100°C) for 15-30 minutes.[9]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Piperidine is a corrosive and flammable liquid with a strong odor. Handle with caution.
-
Microwave-assisted reactions should be carried out in sealed vessels designed for this purpose to avoid pressure buildup.
By following these detailed protocols and considering the provided data, researchers can effectively perform the Knoevenagel condensation with this compound to synthesize novel compounds for evaluation in drug discovery programs.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Development of PDE4B Inhibitors Using 1H-pyrrolo[2,3-b]pyridine-2-carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of selective phosphodiesterase 4B (PDE4B) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. These compounds represent a promising class of molecules for the treatment of central nervous system (CNS) diseases and other inflammatory conditions. The following sections detail the synthesis, biological evaluation, and key signaling pathways associated with these inhibitors.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). Inhibition of the PDE4B subtype is a particularly attractive therapeutic strategy, as it is primarily associated with anti-inflammatory effects, while inhibition of PDE4D has been linked to side effects such as nausea and emesis.[1][2] The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has emerged as a novel and potent framework for developing selective PDE4B inhibitors.[3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B and PDE4D
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of a series of synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide compounds against PDE4B and PDE4D.
| Compound ID | R Group (Amide Portion) | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | N-methyl | 0.45 | >10 | >22 |
| 11b | N-ethyl | 0.23 | 2.5 | 10.9 |
| 11c | N-propyl | 0.18 | 1.8 | 10.0 |
| 11d | N-isopropyl | 0.35 | 4.5 | 12.9 |
| 11e | N-cyclopropyl | 0.21 | 1.5 | 7.1 |
| 11f | N-isobutyl | 0.11 | 0.98 | 8.9 |
| 11g | N-(azetidin-3-yl) | 0.52 | >10 | >19.2 |
| 11h | N-(3,3-difluoroazetidin-1-yl) | 0.14 | 0.84 | 6.0 |
| Rolipram | (Standard) | 0.13 | 0.25 | 1.9 |
Data extracted from "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors".[3]
Table 2: In Vitro ADME Profile of a Lead Compound (11h)
A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties for the lead compound 11h .
| ADME Parameter | Assay | Result |
| Metabolic Stability | Human Liver Microsome Stability | >95% remaining after 60 min |
| Rat Liver Microsome Stability | >95% remaining after 60 min | |
| CYP Inhibition | CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 > 25 μM |
| Plasma Protein Binding | Human Plasma | 95.2% |
| Rat Plasma | 94.8% | |
| Permeability | Caco-2 | 15.2 x 10⁻⁶ cm/s |
Data interpretation based on information suggesting good in vitro PK profiles.[3]
Experimental Protocols
Protocol 1: General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
This protocol outlines the three main steps for the synthesis of the target compounds.[5]
Step A: Chan-Lam Coupling
-
To a solution of the starting material, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, in CH₂Cl₂, add the desired arylboronic acid, copper (II) acetate, and pyridine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction and extract the product. Purify the crude product by column chromatography to yield the N-arylated intermediate.
Step B: Saponification
-
Dissolve the N-arylated intermediate from Step A in a mixture of methanol and water.
-
Add sodium hydroxide and stir the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Filter and dry the solid to obtain the carboxylic acid intermediate.
Step C: Amide Coupling
-
Dissolve the carboxylic acid from Step B in dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA), the desired amine, and propylphosphonic anhydride (T3P).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
After completion, extract the final product and purify by column chromatography to yield the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
Protocol 2: PDE4B and PDE4D Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the IC50 values of the synthesized compounds against PDE4B and PDE4D using a fluorescence polarization (FP) assay.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the purified recombinant PDE4B or PDE4D enzyme to the wells containing the test compounds and control wells.
-
Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed fluorescent product.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
This protocol details a cell-based assay to evaluate the anti-inflammatory activity of the PDE4B inhibitors.
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate the cells for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.[6][7]
Protocol 4: In Vitro ADME - Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of the compounds in liver microsomes.
-
Prepare a reaction mixture containing human or rat liver microsomes, a NADPH regenerating system, and the test compound in a suitable buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point to determine its metabolic stability.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: My yield of this compound is significantly lower than expected after purification by column chromatography. What are the possible causes and solutions?
-
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Improper Solvent System: The selected mobile phase may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to strong adsorption on the silica gel.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for this class of compound is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For a similar compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heptane/ethyl acetate mixture (from 7:3 to 8:2) has been reported to be effective.[1]
-
-
Compound Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Solution: To mitigate this, you can use deactivated silica gel (e.g., by treating it with a solution of triethylamine in your eluent) or opt for a different stationary phase like alumina.
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.
-
Solution: Adding a small percentage of a more polar solvent like methanol to your eluent can help to displace the compound from the stationary phase.
-
-
Improper Column Packing: A poorly packed column can lead to channeling and inefficient separation, resulting in mixed fractions and loss of product.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks.
-
-
Issue 2: Persistent Impurities After Purification
-
Question: Despite purification, I am still observing impurities in my final product. How can I improve the purity?
-
Answer: Persistent impurities often co-elute with the desired product. Here are some strategies to improve purity:
-
Optimize Chromatography Conditions:
-
Solution: Try a shallower solvent gradient during column chromatography to better resolve the impurities. Using a longer column or a finer mesh silica gel can also enhance separation.
-
-
Recrystallization: This is an excellent secondary purification step.
-
Solution: For related 5-fluoro-pyrrolo[2,3-b]pyridine derivatives, recrystallization from ethanol or THF has been shown to yield purities greater than 98%.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions for your compound.
-
-
Aqueous Wash/Extraction: If the impurities have different acidic or basic properties, an aqueous wash of the crude product before chromatography can be beneficial.
-
Solution: For instance, unreacted starting materials from a Suzuki coupling, such as boronic acids, can often be removed with an aqueous wash at a pH of 7-9.[1]
-
-
Understanding Potential Impurities: If the compound was synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted starting material (5-Fluoro-1H-pyrrolo[2,3-b]pyridine) or byproducts from the formylating reagent. Knowing the potential impurities can help in designing a more targeted purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method is silica gel column chromatography, often followed by recrystallization to achieve high purity. For the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, purification involves dissolving the product in dichloromethane, washing with water, drying, and then separating by silica gel column chromatography.[2] A similar approach is applicable to the carbaldehyde derivative.
Q2: What are the recommended starting conditions for column chromatography?
A2: A good starting point is a mobile phase of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitoring the separation with TLC is crucial to determine the optimal eluent composition.
Q3: My compound is streaking on the TLC plate and the column. What can I do?
A3: Streaking is often an issue with polar, nitrogen-containing compounds. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%), can help to reduce tailing and improve the peak shape by neutralizing the acidic sites on the silica gel.
Q4: Is it possible to purify this aldehyde using a bisulfite adduct formation?
A4: Purification via bisulfite adduct formation is a classic method for aldehydes. It involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with a base. This method can be very effective for removing non-aldehydic impurities. However, its success depends on the specific reactivity and solubility of the aldehyde and its adduct.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying any residual impurities.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound and its analogs.
Table 1: Column Chromatography Purification Parameters
| Parameter | Value/Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Typical Purity | >95% (post-column) | Purity can be further improved by recrystallization. |
| Typical Yield | 70-90% | Yield is dependent on the purity of the crude material and the optimization of the chromatographic conditions. |
Table 2: Recrystallization Solvents and Expected Purity
| Solvent | Suitability | Expected Purity |
| Ethanol | Good | >98%[1] |
| Tetrahydrofuran (THF) | Good | >98%[1] |
| Ethyl Acetate/Hexanes | Potential for solvent/anti-solvent recrystallization | >97% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified (or semi-purified) product in a minimal amount of a hot solvent (e.g., ethanol or THF).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to induce crystallization.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
Common side products in the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. It provides troubleshooting advice and frequently asked questions regarding common side products and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The synthesis is typically achieved through a Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). This reaction uses a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds.[1]
Q2: What are the most likely side products in this synthesis?
While the desired product is the 4-carbaldehyde isomer, several side products can form. The most common are:
-
Isomeric Aldehydes: Formylation at other positions of the pyrrolo[2,3-b]pyridine ring system can occur, leading to isomers such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. The regioselectivity of the reaction is influenced by the electronic properties of the starting material and the reaction conditions.
-
Di-formylated Products: Under forcing conditions (e.g., high temperature or large excess of Vilsmeier reagent), a second formyl group can be introduced onto the ring, yielding di-carbaldehyde derivatives.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in the final product mixture.
-
Products from Vilsmeier Reagent Decomposition: At elevated temperatures, the Vilsmeier reagent can decompose, potentially leading to various colored impurities and tar formation.
-
N-formylated byproducts: In some cases, reaction at the pyrrole nitrogen can occur, although this is generally less favored for 7-azaindoles.
Q3: How can I minimize the formation of isomeric aldehyde side products?
Controlling the reaction temperature is crucial for regioselectivity.[2][3] Lower temperatures generally favor the thermodynamically more stable product. It is recommended to perform the Vilsmeier reagent formation and the subsequent addition of the substrate at low temperatures (e.g., 0-10 °C).
Q4: What is the role of the stoichiometry of POCl₃ to DMF?
Theoretically, a 1:1 molar ratio of POCl₃ to DMF is required to form the active Vilsmeier reagent. However, in practice, an excess of DMF is often used as it can also serve as the solvent. The stoichiometry can influence the reaction rate and the formation of side products. An excess of the Vilsmeier reagent relative to the 5-fluoro-7-azaindole can help drive the reaction to completion but may also increase the likelihood of di-formylation.
Q5: How can I effectively purify the desired this compound?
Column chromatography on silica gel is a common and effective method for purifying the target compound from its isomers and other impurities. The choice of eluent system will depend on the specific impurity profile, but mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) are typically used. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential for a successful separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (POCl₃ or DMF). | 1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. After the initial low-temperature addition, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC. 3. Use freshly distilled or high-purity POCl₃ and DMF. |
| Formation of a dark, tarry substance | 1. Reaction temperature is too high, leading to decomposition of the Vilsmeier reagent or the substrate. 2. Presence of impurities in the starting material. | 1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Add reagents dropwise and with efficient stirring. 2. Ensure the purity of the starting 5-fluoro-7-azaindole. |
| Presence of multiple spots on TLC, indicating a mixture of isomers | 1. Reaction temperature was not optimal for regioselectivity. 2. Incorrect stoichiometry of reagents. | 1. Conduct the reaction at a lower temperature to favor the formation of the desired isomer. 2. Optimize the molar ratio of the Vilsmeier reagent to the substrate. Start with a slight excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent. |
| Significant amount of unreacted starting material | 1. Insufficient amount of Vilsmeier reagent. 2. Reaction time is too short. 3. The substrate is not sufficiently activated for the reaction to go to completion under the current conditions. | 1. Increase the equivalents of the Vilsmeier reagent. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. Consider gentle heating after the initial addition at low temperature. |
| Product is difficult to purify by column chromatography | 1. Isomeric products have very similar polarities. 2. The product is unstable on silica gel. | 1. Use a high-performance liquid chromatography (HPLC) system for better separation. Alternatively, try different solvent systems for column chromatography. 2. Consider using a different stationary phase for chromatography, such as alumina. Minimize the time the product is in contact with the silica gel. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents relative to the starting material) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for some substrates to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
Data Presentation
| Compound | Potential Position of Formylation | Notes |
| Desired Product | 4-position | The primary and intended product of the reaction. |
| Isomeric Side Product 1 | 3-position | A common impurity due to electrophilic substitution on the pyrrole ring. |
| Isomeric Side Product 2 | 6-position | Another possible site for electrophilic attack on the pyridine ring. |
| Di-formylated Product | Multiple possibilities (e.g., 3,4- or 4,6-) | More likely to form under forcing reaction conditions. |
Visualizations
References
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical Vilsmeier-Haack formylation step of the 5-fluoro-7-azaindole precursor.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if exposed to atmospheric moisture. 2. Low Reactivity of Substrate: The electron-withdrawing fluorine atom at the 5-position may deactivate the pyrrolo[2,3-b]pyridine ring system towards electrophilic substitution. 3. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at an adequate rate. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents. 2. Consider activation of the substrate. One potential strategy is the formation of the N-oxide of the 7-azaindole precursor prior to the Vilsmeier-Haack reaction. This can enhance the reactivity of the pyridine ring towards electrophilic attack. 3. Gradually increase the reaction temperature, monitoring the progress by TLC. Temperatures in the range of 60-100°C have been reported for Vilsmeier-Haack reactions of similar heterocyclic systems. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competitive Formylation at Other Positions: The Vilsmeier-Haack reaction can potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring, most commonly at the C3 position of the pyrrole ring, leading to a mixture of isomers. 2. Reaction Conditions Favoring Other Isomers: The stoichiometry of the Vilsmeier reagent and the reaction temperature can influence the regiochemical outcome. | 1. To favor formylation at the C4 position, consider protecting the more reactive C3 position of the pyrrole ring prior to the Vilsmeier-Haack reaction. A removable protecting group can be employed. 2. As mentioned above, formation of the N-oxide of the 7-azaindole can direct electrophilic substitution to the C4 and C6 positions of the pyridine ring. 3. Carefully control the stoichiometry of the Vilsmeier reagent. An excess of the reagent may lead to di-formylation or reaction at less favorable positions. |
| Difficult Product Isolation and Purification | 1. Formation of Tar-like Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric or tarry materials, complicating the work-up and purification process. 2. Co-elution of Isomers: If multiple formylated isomers are formed, their similar polarities can make separation by column chromatography challenging. | 1. Maintain strict temperature control throughout the reaction. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed to avoid over-reaction. 2. Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is insufficient. Alternatively, explore different solvent systems for column chromatography to improve separation. Recrystallization may also be a viable purification method if a suitable solvent is found. |
| Low Yield After Work-up | 1. Product Decomposition: The iminium salt intermediate formed during the Vilsmeier-Haack reaction can be unstable. Incomplete hydrolysis or harsh work-up conditions can lead to product loss. 2. Product Solubility: The product may have some solubility in the aqueous phase during extraction, leading to lower recovery. | 1. Ensure complete hydrolysis of the iminium salt intermediate by adding the reaction mixture to a well-stirred mixture of ice and a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to maintain a basic pH. 2. After quenching, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete extraction of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common synthetic route involves the Vilsmeier-Haack formylation of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) precursor. This reaction introduces a formyl (-CHO) group onto the heterocyclic ring system.
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: The 7-azaindole ring system has multiple sites susceptible to electrophilic attack. The pyrrole ring is generally more electron-rich and prone to electrophilic substitution, particularly at the C3 position. Therefore, achieving selective formylation at the C4 position of the pyridine ring requires careful control of reaction conditions and potentially the use of directing groups or substrate activation strategies.
Q3: How can I improve the regioselectivity to favor the desired 4-carbaldehyde isomer?
A3: A promising strategy to enhance regioselectivity for C4-formylation is to first convert the 5-fluoro-7-azaindole starting material to its N-oxide. The N-oxide functionality deactivates the pyridine ring towards electrophilic attack at C2 and C6, while activating the C4 position, thus directing the Vilsmeier-Haack reagent to the desired location.
Q4: What are the key parameters to control during the Vilsmeier-Haack reaction to maximize yield?
A4: The key parameters to control are:
-
Reaction Temperature: Temperature control is crucial to prevent the formation of side products and decomposition.
-
Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent (POCl₃ and DMF) should be carefully optimized.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid prolonged reaction times that can lead to lower yields and byproduct formation.
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, so the reaction must be carried out under strictly anhydrous conditions.
Q5: What are the expected side products in this reaction?
A5: The most likely side product is the constitutional isomer, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, resulting from formylation at the more electron-rich C3 position of the pyrrole ring. Other potential byproducts could include di-formylated products or tar-like substances if the reaction is not properly controlled.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 7-Azaindoles:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 5-fluoro-7-azaindole starting material in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at a controlled temperature (e.g., 0°C or room temperature).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Stir the mixture until the hydrolysis is complete and the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for the Synthesis of 4-Substituted-7-Azaindole via an N-oxide Intermediate (adapted from patent CN102746295A):
This protocol describes a method to introduce a substituent at the C4 position, which can be adapted for the formylation reaction.
-
N-oxide formation: Dissolve 7-azaindole in a suitable solvent (e.g., THF). Cool the solution and add an oxidizing agent such as hydrogen peroxide. Stir the reaction at a controlled temperature (e.g., 5-15°C) for several hours.
-
Activation and Substitution: To the N-oxide intermediate in a suitable solvent like acetonitrile, add phosphorus oxyhalide (e.g., POCl₃). The patent suggests the use of a catalyst like diisopropylethylamine (DIPEA). Heat the reaction mixture to facilitate the substitution at the 4-position.
Data Presentation
Currently, specific quantitative data for the yield of this compound under varying conditions is not available in the searched literature. Researchers are encouraged to perform optimization studies by systematically varying the parameters mentioned in the troubleshooting guide and to maintain detailed records of their results.
| Parameter Varied | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) | Notes |
| Reaction Temperature | 60°C | 80°C | 100°C | ||
| Molar Ratio (Substrate:POCl₃:DMF) | 1:1.5:3 | 1:2:4 | 1:3:6 | ||
| Reaction Time | 2 hours | 4 hours | 6 hours | ||
| Use of N-oxide Intermediate | No | Yes |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed reaction pathway for the synthesis of the target compound.
Troubleshooting Logic Flow
Stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde under acidic and basic conditions. The information is based on general chemical principles and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is expected to be stable under neutral, ambient conditions.[1] However, its stability can be compromised under harsh conditions such as strong acids, strong bases, high temperatures, and in the presence of strong oxidizing agents.[1]
Q2: How does pH affect the stability of this compound?
Q3: What are the likely degradation pathways under acidic or basic conditions?
The aldehyde functional group is susceptible to various reactions under both acidic and basic conditions. Potential degradation pathways could include:
-
Under acidic conditions: Acid-catalyzed hydration of the aldehyde, followed by further reactions. The pyrrolopyridine core may also be susceptible to acid-catalyzed hydrolysis, although this is generally less facile.
-
Under basic conditions: Base-catalyzed reactions such as Cannizzaro-type disproportionation, oxidation, or hydrolysis of the heterocyclic ring system. Studies on related pyrrolopyridine derivatives have shown them to be extremely unstable in alkaline mediums.[2][3]
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4][5] For solutions, it is advisable to use a neutral, aprotic solvent and store at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after sample preparation. | Degradation of the compound due to acidic or basic conditions in the sample matrix or mobile phase. | Ensure the pH of all solutions is near neutral. Use a buffered mobile phase if necessary. Prepare samples immediately before analysis. |
| Low recovery or yield in a reaction involving the aldehyde. | The compound may have degraded during the reaction if the conditions were strongly acidic or basic. | If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, consider using milder reagents, lower temperatures, and shorter reaction times. |
| Discoloration of the solid compound or solution over time. | This may indicate degradation. | Store the compound under the recommended conditions (-20°C, protected from light and moisture).[4][5] For solutions, prepare them fresh and use them promptly. |
| Inconsistent analytical results. | This could be due to ongoing degradation of the compound in solution. | Analyze samples as quickly as possible after preparation. Consider using an autosampler with cooling capabilities. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7][8]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for the acidic stress, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Stress:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Stress (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Stress (Solution):
-
Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at defined time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl | 2 | 60 | |||
| 6 | 60 | ||||
| 12 | 60 | ||||
| 24 | 60 | ||||
| 0.1 M NaOH | 2 | 60 | |||
| 6 | 60 | ||||
| 12 | 60 | ||||
| 24 | 60 | ||||
| 3% H₂O₂ | 24 | RT | |||
| Heat (Solid) | 48 | 80 | |||
| Light (Solution) | 24 | RT |
RRT = Relative Retention Time
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Decision tree for handling the compound in experiments.
References
- 1. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Scale-Up Synthesis of Fluorinated Azaindoles
Welcome to the Technical Support Center for the scale-up synthesis of fluorinated azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of these critical pharmaceutical building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of fluorinated azaindoles?
A1: The primary challenges stem from the inherent properties of fluorination reactions and the azaindole core. Key difficulties include managing hazardous and corrosive reagents, controlling regioselectivity during fluorination, ensuring effective thermal management of exothermic reactions, and purifying the final product to meet stringent pharmaceutical standards.[1][2][3]
Q2: Which fluorination methods are most amenable to the large-scale synthesis of fluorinated azaindoles?
A2: Two common methods for introducing fluorine onto an aromatic ring like azaindole are the Balz-Schiemann reaction and electrophilic fluorination.[3] The Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, can be adapted for scale-up, particularly with the use of continuous flow reactors to mitigate the hazards of isolating unstable intermediates.[4] Electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is also widely used, though the cost and handling of these reagents can be a consideration at scale.[5][6]
Q3: How does the regioselectivity of azaindole fluorination change upon scale-up?
A3: While the intrinsic reactivity of the azaindole ring dictates the initial regioselectivity, thermal and mixing effects at larger scales can influence the formation of undesired isomers. Inadequate heat dissipation can lead to localized "hot spots," which may favor different kinetic or thermodynamic products. Similarly, inefficient mixing can result in localized high concentrations of reagents, potentially altering the selectivity. Careful control of reaction temperature and efficient agitation are crucial to maintain regioselectivity during scale-up.
Q4: What are the key safety precautions for handling fluorinating agents on a large scale?
A4: Fluorinating agents are often toxic, corrosive, and can be thermally unstable or react violently with water.[1] Key safety measures include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[2]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture and air.
-
Specialized Equipment: Use of corrosion-resistant reactors (e.g., Hastelloy) and dedicated scrubber systems for off-gassing is often necessary.
-
Thermal Management: Employ robust cooling systems and consider controlled addition of reagents to manage exothermic reactions.[1][7]
-
Quenching: Develop and validate a safe quenching procedure for the reaction mixture and any residual fluorinating agent.[2]
Q5: What are the environmental considerations for the large-scale synthesis of fluorinated compounds?
A5: A significant concern is the environmental persistence and potential for bioaccumulation of polyfluorinated compounds. The synthesis process itself can also generate hazardous waste. Green chemistry principles should be applied where possible, such as using less hazardous reagents, minimizing solvent use, and developing efficient work-up and purification procedures to reduce waste streams.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Fluorination
Symptoms:
-
Formation of multiple fluorinated azaindole isomers.
-
Difficulty in purifying the desired isomer.
-
Inconsistent isomer ratios between batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Localized overheating can overcome the activation energy barrier for the formation of less-favored isomers. Solution: Maintain a lower reaction temperature and ensure efficient cooling. Monitor the internal reaction temperature closely.[2] |
| Poor Mixing | Inefficient mixing can lead to localized high concentrations of the fluorinating agent, altering the reaction kinetics and selectivity. Solution: Use an appropriate reactor with an efficient stirring mechanism. For very fast reactions, consider the use of a continuous flow reactor for superior mixing. |
| Incorrect Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. Solution: Screen a range of solvents with varying polarities to find the optimal conditions for the desired isomer. |
| Steric Hindrance | The presence of bulky substituents on the azaindole ring can direct the fluorination to less hindered positions. Solution: If possible, introduce the fluorine atom earlier in the synthetic sequence before the installation of sterically demanding groups. |
Issue 2: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Low isolated yield of the fluorinated azaindole.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of Fluorinating Agent | Many fluorinating agents are sensitive to moisture and temperature. Solution: Ensure all reagents and solvents are anhydrous. Add the fluorinating agent at a controlled rate to a cooled reaction mixture.[2] |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary, but be mindful of potential side reactions. |
| Poor Solubility of Reagents | If the azaindole starting material or the fluorinating agent has low solubility in the chosen solvent, the reaction rate will be slow. Solution: Select a solvent system in which all components are sufficiently soluble. A co-solvent system may be beneficial. |
Issue 3: Exothermic Runaway Reaction
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Increase in reactor pressure.
-
Visible off-gassing.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Heat Dissipation | The rate of heat generation from the exothermic fluorination reaction exceeds the rate of heat removal. This is a common issue during scale-up due to the decrease in the surface area-to-volume ratio.[7] |
Data Presentation
Table 1: Comparison of Fluorination Methods for Azaindoles (Illustrative)
| Parameter | Balz-Schiemann Reaction | Electrophilic Fluorination (e.g., Selectfluor®) |
| Starting Material | Amino-azaindole | Azaindole |
| Key Reagents | NaNO₂, HBF₄ | Selectfluor® |
| Typical Yield (Lab Scale) | 60-80% | 70-90% |
| Scale-Up Challenges | Handling of potentially explosive diazonium salts, thermal decomposition control.[4] | Cost of reagent, removal of byproducts. |
| Safety Considerations | Diazonium salts can be shock-sensitive and thermally unstable. Use of HF is hazardous. | Selectfluor® is a strong oxidant. |
| Recommended Scale-Up Strategy | Continuous flow processing to avoid isolation of diazonium intermediate.[4] | Batch processing with careful temperature control and portion-wise addition of the reagent. |
Table 2: Impurity Profile Analysis of a Fluorinated Azaindole
| Impurity | Source | Analytical Method for Detection | Typical Limit (ICH Guidelines) |
| Unreacted Starting Material | Incomplete reaction | HPLC-UV, LC-MS[8][9] | Reportable Threshold: 0.05% |
| Positional Isomers | Lack of regioselectivity | HPLC-UV with a validated method, LC-MS/MS[8][10] | Identification Threshold: 0.10% |
| Byproducts from Reagent Decomposition | e.g., from hydrolysis of fluorinating agent | GC-MS for volatile byproducts, LC-MS for non-volatile byproducts[8][10] | Qualification Threshold: 0.15% |
| Residual Solvents | From reaction and purification steps | Headspace GC-FID[8] | Dependent on the solvent (ICH Q3C) |
Experimental Protocols
Protocol 1: Scalable Electrophilic Fluorination of 7-Azaindole (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any scale-up.
Reaction:
-
Reactor Setup: Charge a 50 L glass-lined reactor with 7-azaindole (1.0 kg, 8.46 mol) and anhydrous acetonitrile (20 L).
-
Inerting: Purge the reactor with nitrogen and maintain a nitrogen blanket.
-
Cooling: Cool the stirred suspension to 0-5 °C.
-
Reagent Addition: Add Selectfluor® (3.30 kg, 9.31 mol, 1.1 eq.) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC until the consumption of the starting material is complete (typically 4-6 hours).
-
Quenching: Slowly add a 10% aqueous solution of sodium bisulfite (15 L) to the reaction mixture, maintaining the temperature below 20 °C.
-
Work-up:
-
Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 L).
-
Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired fluorinated 7-azaindole.
-
Protocol 2: Continuous Flow Balz-Schiemann Reaction of an Amino-Azaindole (Conceptual)
Disclaimer: This is a conceptual protocol for a continuous flow setup. Specific parameters (residence time, temperature, flow rates) will need to be determined experimentally.
Setup:
-
Two separate inlet streams for:
-
A solution of amino-azaindole in aqueous HBF₄.
-
A cooled aqueous solution of NaNO₂.
-
-
A microreactor or tube reactor for the diazotization step, immersed in a cooling bath.
-
A heated tube reactor for the thermal decomposition (fluorination) step.
-
A back-pressure regulator to maintain the system under pressure and prevent outgassing.
-
A collection vessel containing a quenching solution.
Procedure:
-
Pump the two reactant streams at controlled flow rates into a T-mixer to initiate the diazotization reaction.
-
The reaction mixture flows through the cooled reactor to allow for complete diazotization (residence time to be optimized, e.g., 1-5 minutes).[4]
-
The stream then enters the heated reactor for the thermal decomposition and fluorination (temperature and residence time to be optimized, e.g., 80-120 °C, 5-15 minutes).[4]
-
The product stream exits the reactor through the back-pressure regulator and is collected in a vessel containing a suitable quenching agent.
-
The product is then isolated through standard extraction and purification procedures.
Mandatory Visualization
Caption: Comparative workflows for batch electrophilic fluorination and continuous flow Balz-Schiemann reaction.
Caption: Troubleshooting logic for addressing low yield in fluorinated azaindole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. rroij.com [rroij.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. biomedres.us [biomedres.us]
Troubleshooting low yields in Suzuki coupling of azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki coupling reactions with azaindole substrates.
Q1: My Suzuki coupling reaction of a halo-azaindole is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings of azaindoles can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For azaindole substrates, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, often provide good results.[1][2] The catalyst's quality and age are also important; ensure it has been stored correctly under an inert atmosphere.
-
Base and Solvent System: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently used.[1][2][3] The solvent system must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[4] Common solvents include dioxane, THF, and DMF, often in combination with water.[5][6]
-
Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[6]
-
Inert Atmosphere: Strict exclusion of oxygen is crucial for a successful Suzuki coupling. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[4][7]
Q2: I am observing significant amounts of a dehalogenated azaindole byproduct. What is causing this, and how can I minimize it?
A2: The formation of a dehalogenated byproduct is a common side reaction known as hydrodehalogenation.[8] This occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling. To minimize this:
-
Optimize the Base: Some bases can promote hydrodehalogenation. Consider switching to a different base, for instance, from an alkoxide to a carbonate or phosphate.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor this side reaction.
-
Ensure Anhydrous Conditions: While some protocols use aqueous conditions, water can sometimes act as a proton source for this side reaction. Using a non-aqueous solvent system might be beneficial.
Q3: My boronic acid/ester appears to be degrading during the reaction, leading to low conversion. What is happening and what can be done?
A3: This is likely due to a side reaction called protodeboronation, where the boronic acid or ester group is replaced by a hydrogen atom.[4][9] This is particularly problematic with electron-deficient boronic acids. To mitigate protodeboronation:
-
Choice of Base: Use milder bases like KF or K₃PO₄.[4]
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[4]
-
Slow-Release Strategy: Employing a strategy where the boronic acid is generated in situ can help maintain a low concentration and reduce degradation.[10]
Q4: I am attempting a Suzuki coupling on an unprotected N-H azaindole and getting poor results. Is N-protection necessary?
A4: The acidic N-H group of azaindoles can interfere with the catalytic cycle, potentially leading to low yields.[2] While some methods have been developed for the direct coupling of unprotected N-H azoles, N-protection is often beneficial.[2][3]
-
N-Protection: Protecting the azaindole nitrogen with a suitable group, such as Boc or a simple alkyl group, can prevent these inhibitory effects and lead to higher yields.[3]
-
Specific Catalyst Systems: If you wish to avoid a protection/deprotection sequence, specific catalyst systems, such as those employing palladacycle precatalysts, have shown success with unprotected N-H heterocycles.[2]
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions of azaindoles, based on literature data.
Table 1: Effect of Catalyst and Ligand on Yield
| Azaindole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 85 | [1] |
| 3-iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) | dppf (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 48 | [1] |
| 6-chloroindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 97 | [2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 95 | [9][11] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 70 | [9][11] |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | Methanol | - | 78.9 | [5] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | Ethanol | - | 73.4 | [5] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | MeOH/H₂O (3:2) | - | 96.3 | [5] |
| 4-bromoacetophenone | Phenylboronic acid | Pd/Ln polymer | K₂CO₃ | DMF/H₂O (1:1) | 70 | 99 | [6] |
| 4-bromoacetophenone | Phenylboronic acid | Pd/Ln polymer | Et₃N | DMF/H₂O (1:1) | 70 | 65 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-7-azaindole: [1]
-
In a reaction vessel, combine 3-iodo-6-chloro-7-azaindole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add a 1:1 mixture of toluene and ethanol.
-
To this mixture, add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (as monitored by TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated 7-azaindole.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of azaindoles.
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and purifying 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole). This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich pyrrolo[2,3-b]pyridine ring system.
Q2: What are the potential impurities and side products in the Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine?
During the Vilsmeier-Haack reaction, several impurities can arise, including:
-
Unreacted Starting Material: Incomplete reaction can leave residual 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Positional Isomers: Formylation can occur at different positions on the pyrrolo[2,3-b]pyridine ring, leading to the formation of isomers such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. The regioselectivity is influenced by reaction conditions.
-
Di-formylated Products: Under forcing conditions or with an excess of the Vilsmeier reagent, di-formylation can occur, resulting in the addition of two aldehyde groups to the ring.
-
Polymeric/Tarry Materials: The highly reactive nature of the Vilsmeier reagent and intermediates can lead to the formation of dark, insoluble polymeric byproducts, especially at elevated temperatures.
-
Hydrolysis Products: Incomplete workup can leave iminium salt intermediates, which may hydrolyze back to the starting material or form other byproducts upon prolonged exposure to aqueous conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired product, and major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying the crude product are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting material, positional isomers, and other non-polar impurities.
-
Recrystallization: This technique is useful for removing minor impurities and can yield a highly pure product. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Poor quality of starting materials (5-Fluoro-1H-pyrrolo[2,3-b]pyridine, POCl₃, or DMF). | 1. Ensure strictly anhydrous conditions. Use freshly distilled POCl₃ and dry DMF. Prepare the Vilsmeier reagent at 0°C.2. Gradually increase the reaction temperature (e.g., to room temperature or slightly above) and monitor by TLC.3. Use high-purity, dry starting materials. |
| Formation of a Dark, Tarry Residue | 1. Reaction temperature is too high.2. Slow addition of the substrate to the Vilsmeier reagent.3. Presence of impurities in the starting materials. | 1. Maintain a low temperature (0-5°C) during the addition of reagents. Control any exotherms with an ice bath.2. Add the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine solution dropwise to the Vilsmeier reagent with efficient stirring.3. Ensure the purity of all reactants and solvents. |
| Presence of Multiple Spots on TLC (Isomers) | 1. Reaction conditions favoring the formation of multiple formylated isomers.2. Di-formylation due to excess Vilsmeier reagent or prolonged reaction time. | 1. Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).2. Optimize the reaction temperature and time to favor the formation of the desired 4-carbaldehyde isomer. Separation of isomers can be achieved by column chromatography. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities.2. Inappropriate recrystallization solvent.3. Rapid cooling during recrystallization. | 1. Purify the crude product by column chromatography before attempting recrystallization.2. Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).3. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Seeding with a small crystal of the pure product can induce crystallization. |
Data Presentation: Impurity Removal Efficiency
The following table provides an illustrative comparison of the effectiveness of different purification methods for removing common impurities from a crude this compound reaction mixture. Note: The provided percentages are representative and may vary based on specific experimental conditions.
| Impurity | Initial Concentration (Illustrative) | Concentration after Column Chromatography (Illustrative) | Concentration after Recrystallization (Illustrative) | Overall Purity Achieved (Illustrative) |
| Unreacted Starting Material | 15% | < 2% | < 0.5% | > 99% |
| Positional Isomers (e.g., 3-CHO, 6-CHO) | 10% | < 1% | < 0.2% | |
| Di-formylated Product | 5% | < 0.5% | Not Detected | |
| Tarry Residues | Present | Removed | Removed |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any remaining solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Managing steric hindrance in reactions with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent, with a particular focus on managing steric hindrance in its chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that contribute to steric hindrance?
A1: The primary structural features contributing to steric hindrance are the aldehyde group at the 4-position of the pyrrolo[2,3-b]pyridine core, flanked by the pyrrole nitrogen at the 1-position and the fluorine atom at the 5-position. The fused bicyclic ring system itself also presents a rigid scaffold that can restrict the approach of reagents.
Q2: In which types of reactions is steric hindrance most likely to be a significant issue with this compound?
A2: Steric hindrance can be a significant factor in reactions where a bulky nucleophile attacks the carbonyl carbon of the aldehyde. This includes, but is not limited to, Wittig reactions, Grignard additions, aldol condensations, and reductive aminations with bulky amines. The planarity of the pyrrolopyridine ring system can also influence intramolecular reactions where ring strain or unfavorable conformations can arise.
Q3: How does the fluorine substituent at the 5-position influence the reactivity of the aldehyde?
A3: The fluorine atom at the 5-position has a dual electronic effect. It is an electron-withdrawing group, which can increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. However, its atomic size, while relatively small for a halogen, can contribute to steric crowding around the reaction center.
Q4: Are there any known alternative reagents to this compound that might be less sterically hindered?
A4: If the substitution pattern is flexible for your research, you might consider isomers such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde or 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, where the aldehyde group is in a less sterically crowded position. However, the electronic properties and resulting biological activity of derivatives will differ.
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
| Possible Cause | Suggested Solution |
| Steric hindrance impeding reagent approach. | 1. Use smaller, less bulky reagents: For example, in a Grignard reaction, consider using methylmagnesium bromide instead of tert-butylmagnesium bromide. 2. Increase reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Use a high-boiling point solvent if necessary. 3. Employ a more reactive nucleophile: For olefination, the Horner-Wadsworth-Emmons (HWE) reaction is often a higher-yielding alternative to the Wittig reaction for sterically hindered aldehydes.[1] |
| Poor solubility of starting materials. | 1. Screen different solvents: Consider aprotic polar solvents like DMF, DMSO, or NMP. 2. Use a co-solvent system to improve solubility. |
| Deactivation of the nucleophile. | The pyrrole nitrogen is acidic and can be deprotonated by strong bases like Grignard reagents. Use excess nucleophile (2-3 equivalents) to compensate for this side reaction. |
Problem 2: Incomplete Reaction in Reductive Amination
| Possible Cause | Suggested Solution |
| Steric clash between the aldehyde and a bulky amine. | 1. Select a less hindered amine if the synthesis allows. 2. Use a smaller reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally milder and can be more effective than bulkier reagents like sodium borohydride in sterically demanding cases. |
| Inefficient imine formation. | 1. Add a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to remove water and drive the equilibrium towards imine formation. 2. Optimize the pH: Imine formation is often pH-dependent. A slightly acidic medium (pH 4-6) is typically optimal. |
Problem 3: Formation of Unexpected Side Products
| Possible Cause | Suggested Solution |
| Self-condensation of the aldehyde (aldol reaction). | This can occur under basic conditions. Add the base slowly at a low temperature to control the reaction rate. |
| Competing reaction at the pyrrole nitrogen. | The pyrrole nitrogen can be alkylated or acylated under certain conditions. Protect the pyrrole nitrogen with a suitable protecting group (e.g., BOC, SEM) before carrying out the desired transformation on the aldehyde. |
| Alternative intramolecular cyclization pathways. | In complex multi-step syntheses, steric hindrance can favor alternative, electronically allowed cyclization pathways.[2] Careful selection of catalysts and reaction conditions is crucial to guide the reaction towards the desired product. |
Visualizing Reaction Strategies
To aid in experimental design, the following diagrams illustrate key concepts in managing steric hindrance with this compound.
Caption: Troubleshooting flowchart for low-yield nucleophilic additions.
Caption: Strategies to overcome steric hindrance in reactions.
Experimental Protocols
While specific, optimized protocols for every reaction with this compound are proprietary or not widely published, the following general methodologies can serve as a starting point for optimization.
General Protocol for Horner-Wadsworth-Emmons (HWE) Olefination
-
Phosphonate Anion Formation:
-
Dissolve the desired phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Imine Formation:
-
Dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) to the reaction mixture in one portion.
-
Continue to stir at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
-
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including solvent, temperature, and stoichiometry, may require optimization for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and follow appropriate safety procedures.
References
Preventing degradation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored at -20°C in a tightly sealed container.[1] For enhanced protection against degradation, it is best practice to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[2] The storage area should be dark, as light can accelerate the degradation of aldehyde-containing compounds.[1]
Q2: What is the primary degradation pathway for this compound?
The aldehyde functional group is susceptible to oxidation, which is a common degradation pathway for aromatic and heterocyclic aldehydes.[1][3][4] The primary degradation product is the corresponding carboxylic acid, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This oxidation can be initiated or accelerated by exposure to air (oxygen), light, elevated temperatures, and moisture.[1][5]
Q3: How should I handle the compound during experimental use to minimize degradation?
To prevent degradation during use, it is crucial to handle the compound in a controlled environment. If possible, work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Minimize the time the container is open to the air. Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation. For reactions, consider using deoxygenated solvents.
Q4: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store it in solution, use a dry, deoxygenated aprotic solvent and store the solution at -20°C under an inert atmosphere. It is advisable to prepare solutions fresh for each use.
Q5: What are the visual signs of degradation?
While a change in color (e.g., yellowing or darkening) or texture of the solid material can indicate degradation, these are not always reliable indicators. The most accurate way to assess the purity of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced reaction yield or unexpected side products | Degradation of the starting material. The aldehyde may have partially oxidized to the less reactive carboxylic acid. | - Confirm the purity of the this compound using HPLC or NMR before use.- If degradation is confirmed, purify the aldehyde by column chromatography or use a fresh, unopened batch.- Ensure all future handling and storage follow the best practices outlined in the FAQs. |
| Inconsistent analytical results (e.g., new peaks in HPLC) | The compound is degrading on the benchtop or in solution during sample preparation. | - Prepare analytical samples immediately before analysis.- Use cold, deoxygenated solvents for sample preparation if possible.- Minimize the time the sample is exposed to light and air. |
| Solid material has changed in appearance (color/texture) | Likely degradation due to improper storage (exposure to air, light, or moisture). | - Assess the purity of the material using an appropriate analytical method (see Experimental Protocols).- If the purity is below the required specification for your experiment, purification or replacement is necessary.- Review and improve your storage procedures based on the recommendations. |
Proposed Degradation Pathway
The primary degradation mechanism for this compound is the oxidation of the aldehyde group to a carboxylic acid. This is a common pathway for aldehydes and can be accelerated by environmental factors.[1][3][4]
Caption: Proposed oxidation pathway of the aldehyde to a carboxylic acid.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, the corresponding carboxylic acid.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength maximum determined by a UV scan)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The aldehyde should be the major peak. The carboxylic acid, being more polar, is expected to elute earlier.
-
Calculate the purity of the aldehyde as a percentage of the total peak area.
Caption: Workflow for assessing compound purity via HPLC.
References
Validation & Comparative
Comparative NMR Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ¹H and ¹³C NMR Spectral Data
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its structural analogues. While specific experimental data for this compound is not publicly available, this guide leverages data from closely related structures to predict and understand its spectral characteristics. This comparison is crucial for researchers in medicinal chemistry and drug development for the structural elucidation and purity assessment of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Predicted and Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its parent compound, 1H-pyrrolo[2,3-b]pyridine, and other substituted derivatives. The data for the analogues provides a baseline for understanding the electronic effects of the fluorine and carbaldehyde substituents on the chemical environment of the core structure.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | 1H-pyrrolo[2,3-b]pyridine (Alternative) | This compound (Target Compound - Predicted) |
| H1 (NH) | ~11.7 | ~12.0 - 12.5 |
| H2 | ~7.4 | ~7.8 - 8.0 |
| H3 | ~6.4 | ~6.8 - 7.0 |
| H6 | ~8.0 | ~8.3 - 8.5 (doublet, JH-F) |
| H7 | ~7.0 | - |
| CHO | - | ~10.0 - 10.5 |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | 1H-pyrrolo[2,3-b]pyridine (Alternative) | This compound (Target Compound - Predicted) |
| C2 | ~128.0 | ~130.0 - 132.0 |
| C3 | ~100.0 | ~102.0 - 104.0 |
| C3a | ~148.0 | ~150.0 - 152.0 |
| C4 | ~116.0 | ~120.0 - 122.0 |
| C5 | ~129.0 | ~155.0 - 158.0 (doublet, JC-F) |
| C6 | ~119.0 | ~110.0 - 112.0 (doublet, JC-F) |
| C7a | ~142.0 | ~145.0 - 147.0 |
| CHO | - | ~190.0 - 193.0 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample should be chosen, for instance, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). The choice of solvent can affect the chemical shifts.
-
Sample Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Workflow for NMR Analysis
The logical flow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.
Caption: Workflow of NMR Spectroscopy from Sample Preparation to Structural Elucidation.
Mass Spectrometry Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The addition of a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, leading to a diverse range of derivatives. Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of these compounds throughout the drug discovery and development process. This guide provides a comparative overview of the mass spectrometric analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its derivatives, supported by experimental protocols and data interpretation.
Data Presentation: High-Resolution Mass Spectrometry and Tandem MS/MS
Accurate mass determination and fragmentation analysis are critical for the structural confirmation of novel derivatives. Below is a comparison of the theoretical high-resolution mass spectrometry (HRMS) data for the parent compound and a hypothetical derivative, alongside their predicted tandem mass spectrometry (MS/MS) fragmentation patterns.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Exact Mass (m/z) | [M+H]⁺ |
| This compound | C₈H₅FN₂O | 164.0386 | 165.0459 |
| Hypothetical Derivative A (e.g., an oxime) | C₈H₆FN₃O | 179.0495 | 180.0568 |
Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [M+H]⁺ Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Predicted Identity | Relative Intensity | Notes on Fragmentation |
| 165.0459 | 146.0381 | [M+H-CHO]⁺ | High | Loss of the formyl radical is a characteristic fragmentation for aromatic aldehydes. |
| 165.0459 | 137.0423 | [M+H-CO]⁺ | Medium | Decarbonylation is a common pathway for protonated aldehydes. |
| 165.0459 | 118.0465 | [M+H-CHO-HF]⁺ | Low | Subsequent loss of hydrogen fluoride from a fragment ion. |
| 180.0568 | 163.0539 | [M+H-OH]⁺ | High | For an oxime derivative, the loss of a hydroxyl radical is a primary fragmentation. |
| 180.0568 | 146.0381 | [M+H-NOH]⁺ | Medium | Cleavage of the N-O bond in the oxime. |
Experimental Protocols
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the analysis of this compound derivatives in various matrices.
Sample Preparation
For analysis from biological matrices (e.g., plasma, tissue homogenates), a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove interferences. For reaction monitoring, a simple dilution in an appropriate solvent is typically sufficient.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min for UHPLC.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (optimize for each compound).
-
Desolvation Temperature: 350 - 500 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity. For structural confirmation and metabolite identification, full scan and product ion scan modes on a high-resolution instrument are preferred.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound derivatives.
Caption: Experimental workflow for LC-MS/MS analysis.
Hypothetical Signaling Pathway Inhibition
Derivatives of 7-azaindole are often developed as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these compounds.
Caption: Inhibition of a hypothetical kinase cascade.
Comparative Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a promising class of compounds in the development of novel kinase inhibitors for cancer therapy. The core structure, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, serves as a key intermediate in the synthesis of potent anticancer agents that primarily target Fibroblast Growth Factor Receptors (FGFRs).[1] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention.
This document presents a summary of the inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs and their anti-proliferative effects on cancer cell lines. For comparative purposes, data for the clinically approved FGFR inhibitors, Erdafitinib and Pemigatinib, are also included. Detailed experimental protocols for key biological assays and a diagram of the FGFR signaling pathway are provided to support further research and development in this area.
Quantitative Biological Data Comparison
The following tables summarize the in vitro biological activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives and approved FGFR inhibitors. The data for the derivative series is based on compounds with a 5-(trifluoromethyl) substitution, which serves as a close structural analog to the 5-fluoro substitution.
Table 1: Inhibitory Activity (IC50) of 1H-pyrrolo[2,3-b]pyridine Derivatives and Approved Drugs against FGFR Kinases.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Derivative 4h | 7 | 9 | 25 | 712 |
| Derivative 4a | >1000 | >1000 | >1000 | >1000 |
| Derivative 4l | 18 | 29 | 103 | >1000 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
Data for derivatives are from a study on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, which are close structural analogs.[2] Data for Erdafitinib.[3][4] Data for Pemigatinib.[5][6][7][8]
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | Inhibition at 10 µM (%) |
| Derivative 4h | 4T1 | Breast Cancer | 55.3 |
| MDA-MB-231 | Breast Cancer | 45.2 | |
| MCF-7 | Breast Cancer | 35.1 | |
| Derivative 4a | 4T1 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 10.1 | |
| MCF-7 | Breast Cancer | 8.9 | |
| Derivative 4l | 4T1 | Breast Cancer | 48.7 |
| MDA-MB-231 | Breast Cancer | 39.8 | |
| MCF-7 | Breast Cancer | 29.5 |
Data for derivatives are from a study on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against FGFR kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific FGFR isoform.
- Substrate Solution: Prepare a stock solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.
- Enzyme Solution: Dilute the recombinant FGFR enzyme to the desired concentration in kinase buffer.
- Test Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
2. Assay Procedure:
- Add the test compound dilutions to the wells of a microplate.
- Add the enzyme solution to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions.
- Incubate the reaction mixture at room temperature for a defined time (e.g., 60 minutes).
- Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor 647-labeled streptavidin (if a biotinylated substrate is used).
- Incubate the detection mixture for at least 30 minutes at room temperature.
3. Data Analysis:
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
- Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative activity of the compounds on cancer cell lines.[3]
1. Cell Culture and Seeding:
- Culture cancer cells in appropriate media and conditions.
- Harvest cells and seed them into 96-well plates at a predetermined optimal density.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Replace the existing medium in the wells with the medium containing the test compounds.
- Include wells with vehicle control (e.g., DMSO) and untreated cells.
- Incubate the plates for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from the wells.
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Mandatory Visualizations
FGFR Signaling Pathway
The following diagram illustrates the simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target of this compound derivatives. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[10][11][12][13][14][15][16][17]
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for Biological Activity Screening
The diagram below outlines a typical workflow for the initial screening of this compound derivatives for their biological activity.
Caption: General experimental workflow for screening.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
A Comparative Guide to the Analytical Techniques for 1H-pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography and Spectroscopic Methods for the Structural Elucidation of 1H-pyrrolo[2,3-b]pyridines.
The unambiguous determination of the three-dimensional structure of 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comparative overview of the principal analytical techniques employed for the structural characterization of these compounds: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We present a synopsis of their performance based on experimental data, detailed experimental protocols, and a visual workflow to guide researchers in selecting the most appropriate analytical strategy.
At a Glance: Performance Comparison
The following tables summarize quantitative data obtained from the literature for various 1H-pyrrolo[2,3-b]pyridine derivatives, offering a glimpse into the type of information each technique provides.
Table 1: Single-Crystal X-ray Crystallography Data for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Monoclinic | P2₁/c | 8.9082(4) | 13.3632(6) | 5.8330(3) | 103.403(5) | 675.47(6) | [1] |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | Monoclinic | P2₁/n | 10.1416(10) | 13.7428(14) | 6.7395(7) | 94.331(2) | 936.63(16) | [2] |
Table 2: Spectroscopic Data for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Technique | Key Data | Ref. |
| 4,6-Diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | ¹H NMR (500 MHz, DMSO-d₆) | δ 12.01 (s, 2H, NH₂), 7.44-7.14 (m, 10H, Ar-H), 6.77 (s, 1H, pyrrole-H), 2.26 (s, 2H, NH₂) | [3] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 158.93, 153.64, 129.27-127.36, 120.01, 106.12, 66.37 | [3] | |
| EI-MS | m/z 327.21 [M⁺, 44.88%] | [3] | |
| 1-(4-Amino-6-methyl-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | IR (KBr) | νmax 3435 (NH₂), 1674 (C=O), 1593 (C=N) cm⁻¹ | [3] |
The Analytical Workflow: From Synthesis to Structure
The structural elucidation of a novel 1H-pyrrolo[2,3-b]pyridine compound typically follows a multi-step analytical workflow. The following diagram illustrates the logical progression of techniques, from initial confirmation of synthesis to the definitive determination of the three-dimensional structure.
References
- 1. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 2. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
For researchers and professionals in the field of drug discovery and development, the efficient synthesis of key heterocyclic intermediates is a critical endeavor. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a crucial building block for various kinase inhibitors and other therapeutic agents, presents a synthetic challenge. This guide offers a comparative analysis of the primary synthetic routes to this valuable compound, providing a detailed examination of experimental data to inform methodological choices in the laboratory.
The strategic importance of this compound lies in its versatile functionality, allowing for further molecular elaborations in the development of targeted therapies. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom and a carbaldehyde group at specific positions enhances its potential for potent and selective biological activity.
This comparative guide will focus on the most prevalent and practical synthetic strategies for the preparation of this compound, with a particular emphasis on the widely employed Vilsmeier-Haack formylation.
Comparison of Synthetic Routes
The synthesis of this compound predominantly involves the formylation of the parent heterocycle, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. The Vilsmeier-Haack reaction stands out as the most frequently reported method. However, other classical formylation methods such as the Duff and Reimer-Tiemann reactions, while theoretically possible, are less commonly employed for this specific substrate and often result in lower yields and lack of regioselectivity.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 0 °C to room temperature | 85-95% | High | High yield, good regioselectivity, mild conditions | Use of corrosive and hazardous reagents |
| Duff Reaction | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Hexamethylenetetramine, glycerol, boric acid | High temperatures (e.g., 150-160 °C) | Not reported for this substrate | Likely requires extensive purification | Uses less hazardous reagents than Vilsmeier-Haack | Harsh reaction conditions, often low yields for less activated substrates |
| Reimer-Tiemann Reaction | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Chloroform, sodium hydroxide | Biphasic, elevated temperatures | Not reported for this substrate | Often results in a mixture of products | Avoids strong acids | Low yields, poor regioselectivity, formation of byproducts |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This method is the most efficient and widely adopted for the synthesis of the target compound.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in DMF in a separate flask.
-
Add the solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Stir the mixture until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data:
-
Yield: Typically in the range of 85-95%.
-
Purity: High, often greater than 98% after simple filtration and washing. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Logical Workflow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Based on the available experimental data, the Vilsmeier-Haack reaction is the most efficacious and reliable method for the synthesis of this compound . It consistently provides high yields and purity under relatively mild reaction conditions. While alternative formylation methods exist in principle, their application to this specific substrate is not well-documented and they are generally associated with lower efficiency and selectivity. For researchers and drug development professionals requiring a dependable and high-yielding synthesis of this key intermediate, the Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is the recommended route. Further optimization of reaction parameters for the Vilsmeier-Haack reaction, such as solvent, temperature, and stoichiometry, may lead to even greater efficiency and purity on a larger scale.
Purity Assessment of Synthesized 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, ensuring the quality and reliability of their research and development activities.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. This compound is a key building block in the synthesis of various therapeutic agents. Accurate determination of its purity is essential to ensure the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity assessment, HPLC is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy. This guide presents a detailed comparison of HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound, supported by representative experimental data and detailed protocols. Commercial suppliers of this compound typically offer this compound with a purity of 97% or higher.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., qualitative vs. quantitative, routine quality control vs. structural elucidation).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule. |
| Applicability to Target Compound | Highly suitable. The compound is a non-volatile solid, soluble in common organic solvents. | Not ideal. The compound has a relatively high boiling point and may require derivatization, which can introduce errors. | Highly suitable. Provides both qualitative and quantitative information without the need for a reference standard of the analyte. |
| Typical Purity Results | > 99% (area percent) | - | > 98% (mole percent) |
| Detection of Impurities | Excellent for detecting non-volatile and thermally labile impurities. | Suitable for volatile impurities. | Can detect and quantify impurities containing the observed nucleus (e.g., ¹H). |
| Quantification | Requires a reference standard for accurate quantification. Relative purity is often determined by area percent. | Requires a reference standard. | Can provide absolute purity without a reference standard of the analyte, using a certified internal standard. |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Strengths | High resolution, high sensitivity, suitable for a wide range of compounds. | Excellent for separating volatile compounds. | Provides structural information, absolute quantification, non-destructive. |
| Limitations | Requires a chromophore for UV detection, reference standards needed for identification and quantification. | Limited to volatile and thermally stable compounds. | Lower sensitivity than HPLC, potential for signal overlap. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for similar pyridine derivatives and is suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax of the compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
The synthesis of this compound often involves a Vilsmeier-Haack reaction. Potential impurities that could arise from this synthesis and should be monitored by HPLC include:
-
Unreacted starting materials: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Over-formylated or di-formylated products.
-
Isomeric impurities: Formation of other positional isomers of the carbaldehyde.
-
Residual solvents: From the reaction and purification steps (e.g., DMF, phosphorus oxychloride).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC is the recommended technique due to its high resolving power, sensitivity, and suitability for non-volatile compounds. It is highly effective in separating the main compound from potential process-related impurities. While qNMR offers the advantage of absolute quantification without a specific reference standard and provides valuable structural information, its lower throughput and higher cost may make it more suitable for primary characterization or in cases where a reference standard is unavailable. GC is generally not the preferred method for this compound due to its low volatility. A combination of HPLC for routine quality control and NMR for initial structural confirmation and orthogonal purity verification represents a robust analytical strategy in a drug development setting.
A Comparative Guide to Azaindole Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the benzene ring of the indole core can significantly modulate the physicochemical properties and biological activity of the resulting molecule.[1] This guide provides a comparative analysis of the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—based on their performance in various biological assays.
Introduction to Azaindole Isomers
Azaindoles, or pyrrolopyridines, are bicyclic aromatic heterocycles composed of a pyridine ring fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring defines the four isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1] This seemingly subtle structural variation can lead to profound differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn influence their interaction with biological targets.[1][2] While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole.[1][3]
Figure 1: Structures of the four azaindole positional isomers.
Comparative Physicochemical and Pharmacokinetic Properties
The introduction of a nitrogen atom into the indole ring system generally leads to improved physicochemical properties, such as increased aqueous solubility and modulated lipophilicity.[4][5] These changes can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (Reference) |
| pKa (acidic) | 14.66 ± 0.30 (Predicted)[6] | Varies | Varies | Varies | ~17 |
| pKa (basic) | 4.85 (Calculated)[6] | Varies | Varies | Varies | -2.4 |
| Water Solubility | Generally enhanced solubility over indole.[4] | Enhanced solubility over indole.[3] | Enhanced solubility over indole.[5] | Enhanced solubility over indole.[3][7] | Low |
| Metabolic Stability (HLM Half-life) | Generally enhanced stability.[3] | Can show lower stability in some cases.[2] | Enhanced stability.[3] | Can lead to lower metabolic reactivity.[8] | Variable |
HLM: Human Liver Microsomes
Comparative Biological Activity
The biological activity of azaindole isomers is highly target-dependent. Direct head-to-head comparisons of all four isomers in the same study are limited, but available data reveal distinct activity profiles for each isomer.
| Target Class | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
| Kinase Inhibition | Potent c-Met inhibitors have been developed.[2] In some cases, showed lower activity than other isomers for Cdc7.[1] | Derivatives exhibited potent inhibitory activity against Cdc7 kinase.[1] | Showed lower inhibitory activity for Cdc7 compared to 5-azaindole.[1] | Widely used for kinase inhibitors, including BRAF and PI3Kγ.[3][9] |
| Antiviral (HIV-1 NNRTI) | Analogs showed better efficacy than the parent indole compound.[1] | Derivatives showed reduced efficacy compared to indole.[1] | Derivatives showed reduced efficacy compared to indole.[1] | Analogs showed better efficacy than the parent indole compound.[1] |
| Cannabinoid Receptor 1 (CB1) Allosteric Modulators | Has been used as a viable bioisosteric replacement for indole.[5] | - | Showed markedly reduced binding affinities but retained some allosteric modulation.[5] | Lost the ability to bind to the receptor.[1][5] |
| Anticancer | - | - | Some derivatives reported to have anticancer activity.[10] | Numerous derivatives have been developed as anticancer agents.[11][12][13][14][15][16] |
| Anti-inflammatory | - | - | - | Derivatives have shown anti-inflammatory activity.[17] |
| Alzheimer's Disease (Aβ Aggregation Inhibition) | - | - | - | Derivatives have been investigated as inhibitors of β-amyloid aggregation.[18] |
Experimental Protocols
General Synthesis of Azaindole Derivatives:
The synthesis of substituted azaindoles often involves multi-step reaction sequences. A common strategy is the palladium-catalyzed cross-coupling of a halogenated azaindole core with a variety of coupling partners.
-
Suzuki Coupling: To introduce aryl or heteroaryl substituents, a halo-azaindole can be reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.[2]
-
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, for example, to introduce amine substituents onto the azaindole ring system.
-
Sonogashira Coupling: This allows for the introduction of alkyne moieties.
In Vitro Kinase Assay:
The inhibitory activity of azaindole derivatives against a specific kinase is typically determined using an in vitro kinase assay.
-
The kinase enzyme, a substrate peptide, and ATP are combined in a buffer solution.
-
The test compound (azaindole derivative) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using a method such as ELISA, fluorescence polarization, or radiometric detection.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cell-Based Assays:
The cellular potency of azaindole compounds is evaluated in relevant cell lines.
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media.[14][15]
-
The cells are treated with the test compounds at a range of concentrations.
-
After a defined incubation period, cell viability is assessed using a method such as the MTT assay.[14]
-
The GI₅₀ or IC₅₀ value (the concentration required to inhibit cell growth or viability by 50%) is determined.
Pharmacokinetic Studies in Rodents:
To evaluate the in vivo properties of a lead compound, pharmacokinetic studies are conducted in animal models, such as mice or rats.
-
The compound is administered to the animals, typically via oral (PO) or intravenous (IV) routes.
-
Blood samples are collected at various time points after administration.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.[8]
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated.
Visualizations
Figure 2: General experimental workflow for the evaluation of azaindole isomers.
Figure 3: Vemurafenib, a 7-azaindole-containing drug, inhibits the BRAF signaling pathway.
Conclusion
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers reveals that the position of the nitrogen atom within the pyridine ring is a critical determinant of their biological activity.[1] While 7-azaindole is the most widely explored isomer, particularly in the context of kinase inhibition, studies have shown that other isomers can exhibit superior potency and selectivity for specific targets.[1] The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. The improved physicochemical properties often conferred by the azaindole core make it a valuable tool in overcoming challenges related to solubility and pharmacokinetics in drug discovery.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and causes serious eye irritation. It is a combustible solid.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A fully buttoned laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its halogenated organic nature.[1][2]
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[1]
-
This waste stream must be kept separate from non-halogenated organic waste to prevent costly and complex disposal procedures.[2][3]
-
Do not mix with incompatible materials such as strong oxidizing agents.[4]
-
-
Container Selection and Labeling:
-
Use a chemically compatible container, preferably the original container or a designated polyethylene container.[5][6] The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[6][7][8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][9] Include the accumulation start date.[9]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Do not dispose of this chemical down the drain or as regular trash.[2][7] Evaporation is not an acceptable method of disposal.[11]
-
Once the container is nearly full (no more than ¾ full) or has reached the institutional time limit for storage (often six months), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[7][12]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[12]
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone).[11]
-
The rinsate must be collected and disposed of as halogenated hazardous waste.[1][11]
-
After triple-rinsing, the container can be disposed of as regular trash after defacing the original label.[11]
-
Hazard and Safety Data Summary
| Property | Information | Citation |
| Physical State | Solid | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313 | |
| Storage Class | 11: Combustible Solids |
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. louisville.edu [louisville.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS Number: 1190310-15-6). Adherence to these procedures is essential to ensure a safe laboratory environment.
Immediate Safety Information
This compound is classified as a hazardous substance.[1][2] Based on its GHS classification, it is harmful if swallowed and causes serious eye irritation.[1]
Hazard Identification:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this chemical.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use. |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn. Full-body protection may be necessary for large quantities or in case of potential splashing.[2] |
| Respiratory Protection | If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks.
Experimental Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated chemical fume hood.
-
Have a spill kit readily accessible.
-
-
Handling:
-
When weighing the solid, do so within the fume hood to avoid inhalation of any dust.
-
Handle the compound carefully to prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and experimental residues, must be collected in a designated, labeled hazardous waste container.
-
Disposal Protocol: Dispose of chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
